H-Lys(Z)-AMC HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWTUYCOSFLTQR-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Structure of H-Lys(Z)-AMC HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys(Z)-AMC HCl, also known as N-ε-carbobenzyloxy-L-lysine-7-amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate primarily used in biochemical assays to detect the activity of trypsin-like proteases. The molecule is cleverly designed with distinct chemical moieties that work in concert. A central L-lysine amino acid is modified at its side chain with a benzyloxycarbonyl (Z) protecting group and at its C-terminus with a 7-amino-4-methylcoumarin (AMC) fluorophore. Enzymatic cleavage of the amide bond between the lysine and the AMC group results in the release of the highly fluorescent AMC molecule, providing a sensitive method for measuring enzyme kinetics. This guide provides a detailed examination of its chemical structure.
Core Chemical Structure
The structure of this compound is composed of three primary components built upon an L-lysine backbone, existing as a hydrochloride salt.
-
L-Lysine Core: The foundation of the molecule is L-lysine, an α-amino acid. It features a central carbon (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain containing a butyl group terminated by an additional amino group (the ε-amino group). In this compound, both the α-amino group and the ε-amino group are sites of modification.
-
Benzyloxycarbonyl (Z) Group: The ε-amino group on the lysine side chain is protected by a benzyloxycarbonyl group, often abbreviated as "Z" or "Cbz".[1][2][3] This group is introduced to prevent unwanted reactions at the side chain and to provide specificity for certain enzymes. Structurally, it consists of a benzyl group (a benzene ring attached to a CH2 group) linked to a carbonyl group via an ester oxygen.[4][5] This entire moiety is attached to the lysine's ε-nitrogen through a carbamate linkage.
-
7-Amino-4-methylcoumarin (AMC) Group: The carboxyl group of the lysine is covalently linked to the amino group of 7-amino-4-methylcoumarin (AMC) via an amide bond. AMC is a derivative of coumarin, a benzopyrone consisting of a fused benzene and pyrone ring.[6] The AMC portion is the fluorophore. In its bonded, non-fluorescent state, its emission is quenched. Enzymatic hydrolysis of the amide bond liberates free AMC, which exhibits strong fluorescence, typically with an excitation maximum around 340-350 nm and an emission maximum around 440-460 nm.
-
Hydrochloride (HCl) Salt: The molecule is supplied as a hydrochloride salt. The HCl protonates the free α-amino group of the lysine core, rendering it as -NH3+. This enhances the compound's solubility in aqueous buffers used for biochemical assays.
The IUPAC name for the core molecule is benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate.[]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C24H28ClN3O5 | [][8] |
| Molecular Weight | 473.95 g/mol | [][8][9] |
| CAS Number | 201853-27-2 or 74084-80-3 | [][8][10] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [][9] |
| Storage Temperature | -15°C to 4°C, sealed from moisture | [8] |
Structural Relationships Visualization
The logical arrangement and covalent linkages between the constituent parts of this compound can be visualized as follows:
Caption: Logical diagram of this compound's molecular components.
Experimental Protocol: Fluorometric Protease Assay
This section provides a generalized methodology for using this compound to measure the activity of a trypsin-like protease.
Objective: To determine the kinetic parameters of a protease using the fluorogenic substrate this compound.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well black microplate (for fluorescence readings)
-
Fluorescence microplate reader with excitation/emission filters for ~350 nm/450 nm
Workflow Diagram:
Caption: Experimental workflow for a protease assay using this compound.
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound by dissolving it in 100% DMSO. This stock should be stored at -20°C.
-
Assay Setup: In a 96-well black microplate, add varying concentrations of the substrate (e.g., 0-200 µM) diluted from the stock solution into the pre-warmed Assay Buffer. The final volume per well might be 100 µL.
-
Enzyme Addition: To initiate the reaction, add a fixed amount of the purified protease to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes). The excitation wavelength should be set around 345 nm and the emission wavelength around 445 nm.
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert these rates from relative fluorescence units (RFU)/min to moles/min using a standard curve generated with free AMC.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the resulting data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preferred conformation of the benzyloxycarbonyl-amino group in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin - Wikipedia [en.wikipedia.org]
- 8. Cas 201853-27-2,this compound | lookchem [lookchem.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. H-Lys(Z)-AMC · HCl, CAS No. 201853-27-2 - iChemical [ichemical.com]
H-Lys(Z)-AMC HCl: A Technical Guide to its Mechanism of Action and Application in Protease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys(Z)-AMC HCl (Nα-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate widely utilized in biochemical assays to detect and quantify the activity of specific proteases. Its core utility lies in the highly fluorescent nature of its cleavage product, 7-amino-4-methylcoumarin (AMC), which provides a sensitive and continuous method for monitoring enzyme kinetics. This technical guide provides an in-depth overview of the mechanism of action of this compound, its application in enzyme assays, and its relevance in studying key physiological signaling pathways.
Core Mechanism of Action
The fundamental principle behind this compound as a fluorogenic substrate is the enzymatic hydrolysis of a non-fluorescent compound to yield a highly fluorescent product. The substrate consists of the amino acid L-lysine, with its alpha-amino group available for recognition by proteases and its epsilon-amino group protected by a benzyloxycarbonyl (Z) group. The carboxyl group of lysine is linked to the fluorescent molecule 7-amino-4-methylcoumarin (AMC) via an amide bond.
In its intact form, this compound exhibits minimal fluorescence. However, upon interaction with a protease that recognizes and cleaves the peptide bond C-terminal to the lysine residue, the AMC moiety is released. Free AMC, when excited by light at approximately 360-380 nm, emits a strong fluorescent signal at around 440-460 nm. The rate of increase in fluorescence is directly proportional to the rate of enzymatic cleavage, allowing for the real-time monitoring of protease activity.
The specificity of this compound is primarily directed towards trypsin-like serine proteases, which preferentially cleave peptide bonds after basic amino acid residues such as lysine and arginine.
Quantitative Data
| Enzyme Family | Representative Enzyme | Typical Substrate Recognition | Expected Interaction with this compound |
| Trypsin-like Serine Proteases | Trypsin | Cleavage after Lysine or Arginine residues. | High |
| Plasmin | Preferential cleavage after Lysine and Arginine. | High | |
| Kallikreins | Cleavage after single or double Arginine or Lysine residues. | High | |
| Cysteine Proteases | Cathepsin B | Can exhibit endopeptidase and exopeptidase activity, with some preference for basic residues. | Moderate to Low |
Experimental Protocols
The following provides a generalized, yet detailed, methodology for a continuous fluorometric protease assay using this compound. This protocol can be adapted for specific enzymes and experimental conditions.
Materials
-
This compound substrate
-
Purified protease of interest (e.g., trypsin, plasmin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
Procedure
-
Substrate Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Further dilute the stock solution in Assay Buffer to the desired working concentrations. It is recommended to perform a substrate titration to determine the optimal concentration (ideally around the Km value).
-
-
Enzyme Preparation:
-
Prepare a stock solution of the purified protease in an appropriate buffer.
-
Dilute the enzyme stock to the desired working concentration in Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate volume of Assay Buffer.
-
Add the desired volume of the enzyme working solution to the wells.
-
Include control wells:
-
No-enzyme control: Contains substrate and Assay Buffer but no enzyme, to measure background fluorescence.
-
No-substrate control: Contains enzyme and Assay Buffer but no substrate.
-
Inhibitor control (if applicable): Contains enzyme, substrate, and a known inhibitor to validate the assay.
-
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound working solution to each well.
-
Immediately place the microplate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the experimental wells.
-
Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.
-
The slope of this linear portion is proportional to the enzyme activity.
-
To determine kinetic parameters (Km and kcat), the assay should be performed with varying substrate concentrations, and the initial velocities plotted against substrate concentration, fitting the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
Enzymatic Cleavage of this compound
The core of the assay is the enzymatic cleavage of the substrate, leading to the release of the fluorescent AMC molecule.
Figure 1: Enzymatic cleavage of this compound.
Experimental Workflow for Enzyme Inhibition Assay
A common application of this substrate is in the screening and characterization of protease inhibitors.
Figure 2: Workflow for a protease inhibition assay.
Fibrinolysis Signaling Pathway
This compound can be used to study enzymes involved in the fibrinolysis pathway, such as plasmin. Plasmin is a key serine protease that degrades fibrin clots.
Figure 3: Simplified fibrinolysis signaling pathway.
Conclusion
This compound is a valuable tool for researchers in both academic and industrial settings. Its straightforward mechanism of action, coupled with the high sensitivity of fluorescence detection, makes it an ideal substrate for studying the activity of trypsin-like serine proteases. While specific kinetic data for this particular substrate remains to be broadly published, its utility in high-throughput screening for inhibitors and in dissecting complex biological pathways like fibrinolysis is well-established. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for the effective application of this compound in protease research and drug development.
An In-Depth Technical Guide to the Substrate Specificity of H-Lys(Z)-AMC HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys(Z)-AMC HCl, chemically known as Nα-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate widely employed in biochemical assays to detect and quantify the activity of specific proteases. Its utility stems from the fundamental principle of fluorescence resonance energy transfer (FRET). In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon enzymatic cleavage of the amide bond C-terminal to the lysine residue, the AMC group is released, resulting in a measurable increase in fluorescence. This guide provides a comprehensive overview of the substrate specificity of this compound, including detailed experimental protocols and its application in studying relevant signaling pathways.
Core Concepts: Substrate Specificity
The specificity of this compound is primarily dictated by the presence of a lysine (Lys) residue. Proteases that recognize and cleave peptide bonds on the C-terminal side of lysine residues are the primary enzymes expected to hydrolyze this substrate. The benzyloxycarbonyl (Z) group serves as a protecting group for the alpha-amino group of lysine.
Primary Target Enzymes:
-
Trypsin and Trypsin-like Serine Proteases: Trypsin is a classic example of a serine protease with a strong preference for cleaving after positively charged amino acids, namely lysine and arginine. Therefore, this compound is an excellent substrate for assaying the activity of trypsin and other related enzymes that share this specificity.
-
Cathepsins: Certain lysosomal cysteine proteases, such as Cathepsin B, also exhibit activity towards substrates with lysine at the P1 position. The cleavage efficiency can be influenced by the pH of the assay environment.
Quantitative Data on Enzyme Kinetics
While specific kinetic parameters for this compound are not abundantly available in the public domain, data from analogous substrates provide valuable insights into the expected enzymatic behavior. For instance, studies on the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine p-nitroanilide (Z-Lys-pNA), a chromogenic analog, have been conducted. These studies reveal the pH-dependent nature of the kinetic parameters.[1][2]
For the trypsin-catalyzed hydrolysis of Z-Lys-pNA, the following parameters have been reported at 25°C[1][3]:
| pH | Vm (µM s⁻¹) | Vm/KM (µs⁻¹) | KM (mM) |
| 3.13 | 0.0768 ± 0.0207 | 2.22 ± 0.9 | 34.6 ± 10.5 |
| 3.82 | 0.388 ± 0.094 | 15.8 ± 7.0 | 24.5 ± 9.2 |
| 4.40 | 0.444 ± 0.037 | 32.3 ± 5.7 | 13.8 ± 2.1 |
| 5.98 | 0.344 ± 0.029 | 52.8 ± 8.9 | 6.51 ± 0.95 |
| 6.94 | 0.202 ± 0.005 | 395 ± 32 | 0.512 ± 0.039 |
| 9.05 | 0.182 ± 0.005 | 463 ± 34 | 0.394 ± 0.027 |
It is important to note that these values are for a p-nitroanilide (pNA) substrate, and the kinetic parameters for the AMC-containing substrate may differ. Researchers should determine the specific Km and kcat values for this compound under their experimental conditions.
Experimental Protocols
General Fluorogenic Protease Assay Protocol
This protocol provides a general framework for using this compound to measure protease activity. Optimization of buffer components, pH, temperature, and enzyme/substrate concentrations is crucial for specific applications.
Materials:
-
This compound substrate
-
Purified enzyme of interest (e.g., Trypsin, Cathepsin B)
-
Assay Buffer (e.g., Tris-HCl, MES, or PBS, pH adjusted to the enzyme's optimum)
-
96-well black microplate (for fluorescence readings)
-
Fluorometric microplate reader with excitation and emission wavelengths suitable for AMC (typically Ex/Em = 360-380 nm/440-460 nm)
-
Inhibitor (optional, for control experiments)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO. Protect the solution from light.
-
Prepare a stock solution of the purified enzyme in an appropriate buffer. Store on ice.
-
Prepare the assay buffer and bring it to the optimal temperature for the enzyme.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include a "no enzyme" control.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
To initiate the reaction, add the this compound substrate to all wells. The final substrate concentration should be optimized (typically around the Km value).
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each well.
-
Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells to account for background fluorescence and substrate auto-hydrolysis.
-
Plot the reaction rate against the enzyme concentration or inhibitor concentration to determine kinetic parameters or IC50 values.
-
Workflow for a Continuous Enzyme Activity Assay
Caption: Workflow for a continuous protease assay using this compound.
Signaling Pathways and Applications
The ability of this compound to serve as a substrate for trypsin-like serine proteases and certain cathepsins makes it a valuable tool for studying various biological processes and signaling pathways where these enzymes play a crucial role.
Trypsin-like Serine Protease Signaling
Trypsin-like serine proteases are involved in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. A key signaling mechanism involving these proteases is the activation of Protease-Activated Receptors (PARs).
Caption: Simplified signaling pathway of Protease-Activated Receptors (PARs).
This compound can be used to screen for inhibitors of these proteases, which may have therapeutic potential in diseases characterized by excessive protease activity, such as pancreatitis and certain cancers.
Lysosomal Protease Signaling and Disease
Lysosomal proteases, particularly cathepsins, are integral to cellular homeostasis, protein degradation, and antigen presentation. Their dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
For example, Cathepsin B, which can be assayed using lysine-containing substrates, is known to be involved in tumor invasion and metastasis. It can degrade components of the extracellular matrix, facilitating cancer cell migration.
Caption: Role of Cathepsin B in extracellular matrix degradation and tumor invasion.
By using this compound in high-throughput screening assays, researchers can identify and characterize novel inhibitors of cathepsins, which could be developed as therapeutic agents for these diseases.
Conclusion
This compound is a versatile and valuable tool for researchers in both academic and industrial settings. Its specificity for proteases that cleave after lysine residues, coupled with the sensitivity of fluorogenic assays, allows for the precise and efficient measurement of enzymatic activity. A thorough understanding of its substrate specificity, combined with optimized experimental protocols, will enable scientists to effectively utilize this substrate in their research, from fundamental enzymology to the discovery of novel therapeutics targeting protease-mediated signaling pathways.
References
The Principle and Application of H-Lys(Z)-AMC HCl in Fluorescence Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and applications of the H-Lys(Z)-AMC HCl fluorescence assay. This powerful tool is instrumental in the study of specific enzymatic activities, particularly in the fields of biochemistry, cell biology, and drug discovery. We will delve into the core mechanism of this assay, detail experimental protocols, and present quantitative data for key enzymes, offering a comprehensive resource for professionals in the life sciences.
Core Principle of the this compound Fluorescence Assay
The this compound fluorescence assay is a highly sensitive and continuous method for detecting the activity of certain proteases. The fundamental principle lies in the use of a fluorogenic substrate, this compound, which is composed of three key components:
-
L-Lysine (Lys): An amino acid that provides specificity for enzymes that recognize and cleave at the C-terminal side of a lysine residue.
-
Benzyloxycarbonyl (Z) group: A protecting group attached to the epsilon-amino group of the lysine side chain.
-
7-amino-4-methylcoumarin (AMC): A fluorescent reporter molecule.
In its intact form, the AMC molecule is linked to the lysine via an amide bond. This conjugation effectively quenches the fluorescence of AMC. The fluorescence of the AMC-amide in the substrate is significantly lower, with excitation and emission wavelengths that are shorter (approximately 330/390 nm), compared to the free AMC.[1]
Upon the introduction of a specific protease, the amide bond between the lysine and the AMC is hydrolyzed. This cleavage event liberates the free AMC molecule. The free AMC is highly fluorescent, exhibiting a significant increase in fluorescence intensity (up to 700-fold) and a red-shift in its excitation and emission wavelengths to approximately 380 nm and 460 nm, respectively.[1][2] This direct proportionality between enzymatic activity and the rate of fluorescence increase allows for real-time monitoring of the reaction.
The overall workflow of the this compound fluorescence assay is a straightforward and efficient process for quantifying enzyme activity. The key steps involve preparing the necessary reagents, initiating the enzymatic reaction, and measuring the resulting fluorescence over time. This continuous monitoring allows for the determination of initial reaction velocities, which are crucial for kinetic studies.
Primary Enzymatic Targets and Applications
The this compound substrate is primarily utilized for assaying the activity of proteases that exhibit a specificity for cleaving peptide bonds C-terminal to lysine residues. A prominent class of enzymes studied using this substrate is the lysosomal cysteine proteases , particularly the cathepsins .
Cathepsins are a group of proteases found predominantly in lysosomes, where they play crucial roles in protein degradation and turnover.[3] However, their dysregulation and extracellular activity have been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.[4] Cathepsin B, for instance, is known to be active at both the acidic pH of the lysosome and the neutral pH of the cytosol, where it can contribute to disease progression.[4]
The involvement of lysosomal cysteine proteases in significant signaling pathways, such as antigen presentation via MHC class II, underscores their importance as therapeutic targets.[5] The this compound assay provides a valuable tool for screening potential inhibitors of these enzymes in drug discovery programs.
The following diagram illustrates a simplified representation of the role of lysosomal cysteine proteases in protein degradation within the lysosome.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. The lysosomal cysteine proteases in MHC class II antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Lys(Z)-AMC HCl: A Comprehensive Technical Guide for Protease Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys(Z)-AMC HCl (Nα-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate utilized in the sensitive detection of protease activity. Its core structure features a lysine residue, making it a target for proteases with trypsin-like specificity that preferentially cleave at the carboxyl side of lysine and arginine residues. The substrate consists of a lysine amino acid linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the lysine and the AMC moiety, the highly fluorescent AMC is released. The resulting fluorescence can be quantitatively measured, providing a direct correlation to the enzymatic activity of the protease. This guide provides an in-depth overview of the technical aspects of using this compound for protease activity screening, including its mechanism of action, experimental protocols, and data interpretation.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₈ClN₃O₅ |
| Molecular Weight | 473.95 g/mol [][2] |
| CAS Number | 201853-27-2[3] |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protected from light and moisture[3] |
Mechanism of Action
The utility of this compound as a protease substrate lies in its fluorogenic nature. The process of fluorescence generation is depicted in the workflow below.
Target Proteases and Applications
This compound is primarily used to assay the activity of serine proteases that exhibit trypsin-like specificity. These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug discovery and diagnostics.
Key Target Proteases:
-
Trypsin: A key digestive enzyme, also involved in various cellular processes. Assaying trypsin activity is important in both biochemical research and clinical diagnostics.
-
Plasmin: The primary enzyme responsible for fibrinolysis, the breakdown of blood clots. Its activity is critical in thrombosis and wound healing.
-
Kallikreins: A group of serine proteases involved in a variety of physiological processes, including the regulation of blood pressure and inflammation.[4]
-
Urokinase (uPA): A plasminogen activator, urokinase is involved in fibrinolysis, cell migration, and tissue remodeling. Its overexpression is associated with cancer metastasis.
Applications:
-
Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for target proteases.
-
High-Throughput Screening (HTS): Screening of large compound libraries to identify potential protease inhibitors.
-
Inhibitor Characterization: Determining the potency (e.g., IC₅₀) and mechanism of action of novel protease inhibitors.
-
Diagnostics: Measuring protease activity in biological samples as potential disease biomarkers.
Quantitative Data
While specific kinetic parameters for this compound are not extensively reported in publicly available literature, the table below provides representative kinetic data for similar lysine-containing fluorogenic substrates with key target proteases. These values can serve as a useful reference for experimental design and data interpretation. It is important to note that optimal conditions and kinetic constants should be determined empirically for each specific assay.
| Protease | Substrate | Kₘ (µM) | kcat (s⁻¹) | Assay Conditions |
| Trypsin | Boc-Gln-Ala-Arg-MCA | 5.99 | 35,270 (nmol/L·min⁻¹) | Not specified |
| Kallikrein 2 (KLK2) | H-PFR-AMC | 69 ± 3 | 23.42 ± 0.09 | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% (v/v) DMSO, 0.1% (w/v) BSA[5] |
| Human Tissue Kallikrein | D-valyl-L-leucyl-L-lysine 4-nitroanilide | Follows Michaelis-Menten at low concentrations | Not specified | Not specified[6] |
| Plasmin | D-Val-Leu-Lys-p-Nitroanilide | Not specified | Not specified | 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5 at 37°C[7] |
Note: The kcat for Trypsin is presented in the units as reported in the source.
Experimental Protocols
The following sections provide detailed methodologies for using this compound in protease activity screening and inhibitor profiling assays.
Preparation of Reagents
-
Assay Buffer: A common buffer for trypsin-like proteases is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal pH and ionic strength may vary depending on the specific protease and should be optimized accordingly. For instance, a kallikrein assay might use a buffer of 50 mM Tris-HCl, pH 7.5, with 100 mM NaCl.[5]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Prepare a stock solution of the target protease in an appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability). The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Solutions (for inhibitor screening): Dissolve test compounds in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute these stocks in assay buffer to the desired concentrations for the assay.
Experimental Workflow for Protease Activity Assay
The following diagram illustrates a typical workflow for a protease activity assay using this compound.
Detailed Protocol:
-
To the wells of a black 96-well microplate, add the appropriate volume of assay buffer.
-
Add the desired amount of the protease solution to each well.
-
If screening for inhibitors, add the test compounds at various concentrations to the wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the enzymatic reaction by adding the this compound working solution to each well. The final substrate concentration should ideally be at or below the Kₘ value for kinetic studies, or at a saturating concentration for inhibitor screening.
-
Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at an excitation wavelength of approximately 350-380 nm and an emission wavelength of 440-460 nm.
-
Record data at regular intervals (e.g., every 1-2 minutes) for a period that ensures the reaction remains in the linear range.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Data Analysis and Interpretation
The rate of the enzymatic reaction is directly proportional to the rate of increase in fluorescence. By plotting fluorescence units versus time, the initial velocity of the reaction can be determined from the slope of the linear phase. For inhibitor screening, the percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
Where V_inhibitor is the initial velocity in the presence of the inhibitor and V_control is the initial velocity in the absence of the inhibitor. IC₅₀ values can be determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
Signaling Pathways
The proteases targeted by this compound are involved in several critical signaling pathways. Understanding these pathways can provide context for the biological significance of inhibiting these enzymes.
The Fibrinolytic Pathway
Plasmin is the central enzyme in the fibrinolytic pathway, responsible for degrading fibrin clots. Its activation from plasminogen is tightly regulated by activators like urokinase (uPA) and tissue plasminogen activator (tPA).
The Kallikrein-Kinin System
Kallikreins are key components of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and pain. Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator.
Conclusion
This compound is a valuable tool for the study of trypsin-like proteases. Its fluorogenic properties allow for sensitive and continuous monitoring of enzyme activity, making it well-suited for a variety of applications, from fundamental enzyme characterization to high-throughput screening for drug discovery. While specific kinetic data for this substrate is not widely published, the general protocols and principles outlined in this guide provide a solid foundation for its successful implementation in the laboratory. As with any enzymatic assay, empirical optimization of reaction conditions is crucial for obtaining accurate and reproducible results.
References
- 2. cymitquimica.com [cymitquimica.com]
- 3. Cas 201853-27-2,this compound | lookchem [lookchem.com]
- 4. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 5. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]
The Application of H-Lys(Z)-AMC HCl in the Study of Lysosomal Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate H-Lys(Z)-AMC HCl and its application in the study of lysosomal proteases, particularly cathepsins. This document outlines the core principles of its use, detailed experimental protocols, and the interpretation of data in the context of relevant biological pathways.
Introduction to this compound
This compound is a synthetic fluorogenic substrate used to measure the activity of certain proteases. The molecule consists of a lysine residue, whose epsilon-amino group is protected by a benzyloxycarbonyl (Z) group, linked to a highly fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the AMC fluorophore is quenched. Upon proteolytic cleavage of the amide bond between the lysine and the AMC moiety by a suitable protease, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be quantified to determine the rate of the enzymatic reaction.
Due to the presence of a lysine residue, this compound is primarily a substrate for proteases that exhibit a preference for cleaving after basic amino acids. This makes it a valuable tool for studying the activity of several lysosomal cysteine proteases, known as cathepsins, which play crucial roles in protein turnover, antigen presentation, and various pathological conditions.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₇N₃O₅·HCl |
| Molecular Weight | 473.95 g/mol |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO |
Table 2: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)
| Parameter | Wavelength (nm) |
| Excitation Maximum (Ex) | 340 - 380 |
| Emission Maximum (Em) | 440 - 460 |
Table 3: Reference Kinetic Parameters for Common Fluorogenic Cathepsin Substrates
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Optimal pH |
| Cathepsin B | Z-Arg-Arg-AMC | 390 | - | 6.0[1] |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 5.5[2] |
| Cathepsin K | Z-Gly-Pro-Arg-AMC | 21.7 (for Thrombin) | 18.6 (for Thrombin) | - |
| Cathepsin S | - | - | - | Neutral |
Note: The kinetic parameters for Z-Gly-Pro-Arg-AMC are listed for thrombin as specific data for cathepsin K was not available in the search results. The optimal pH for Cathepsin S is generally neutral.
Experimental Protocols
General Assay for Lysosomal Protease Activity
This protocol provides a general framework for measuring the activity of lysosomal proteases using this compound in a 96-well plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified lysosomal protease (e.g., Cathepsin B, L, or S) or cell/tissue lysate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for acidic cathepsins; or 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 7.4 for neutral-active cathepsins)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Protect from light and store at -20°C.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 μM.
-
Enzyme/Lysate Preparation: Dilute the purified enzyme or cell/tissue lysate to the desired concentration in pre-chilled Assay Buffer.
-
Assay Reaction:
-
Add 50 μL of the working substrate solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 μL of the diluted enzyme or lysate to each well.
-
For a blank control, add 50 μL of Assay Buffer instead of the enzyme/lysate.
-
-
Incubation: Incubate the plate at 37°C, protected from light. The incubation time will vary depending on the enzyme activity and should be determined to ensure the reaction remains in the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 360/460 nm at multiple time points (kinetic assay) or at a single endpoint.
-
Data Analysis:
-
Subtract the blank fluorescence values from the sample values.
-
For a kinetic assay, determine the reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of released AMC using a standard curve.
-
Preparation of Cell Lysates for Lysosomal Protease Activity Measurement
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 50 mM Sodium Acetate, 0.1% Triton X-100, 1 mM EDTA, pH 5.5)
-
Protease inhibitor cocktail (optional, if studying specific proteases and want to inhibit others)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add a small volume of Lysis Buffer and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with ice-cold PBS, and resuspend the cell pellet in Lysis Buffer.
-
-
Lysis: Incubate the cell suspension in Lysis Buffer on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Storage: Use the lysate immediately for the activity assay or store at -80°C in aliquots.
Inhibitor Screening Assay
This protocol can be adapted from the general activity assay to screen for potential inhibitors of lysosomal proteases.
Procedure:
-
Follow the General Assay protocol (Section 3.1).
-
Inhibitor Preparation: Dissolve the test compounds in DMSO to prepare stock solutions.
-
Pre-incubation: In the wells of the 96-well plate, add the diluted enzyme and the test inhibitor at various concentrations. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the working substrate solution to initiate the reaction.
-
Measurement and Analysis: Measure fluorescence as described in the general assay. Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC₅₀ value for potent inhibitors.
Visualizations
The following diagrams illustrate key signaling pathways involving lysosomal proteases and a typical experimental workflow for inhibitor screening.
Caption: Cathepsin-mediated apoptosis signaling pathway.
Caption: Cathepsin involvement in NLRP3 inflammasome activation.
Caption: High-throughput inhibitor screening workflow.
Conclusion
This compound is a versatile and sensitive tool for the characterization of lysosomal protease activity. Its application in well-defined experimental protocols allows for the quantification of enzyme kinetics, the screening of potential therapeutic inhibitors, and the investigation of the roles of these proteases in complex cellular signaling pathways. While specific kinetic parameters for this substrate with all cathepsins require empirical determination, the principles and protocols outlined in this guide provide a solid foundation for its effective use in research and drug development.
References
Methodological & Application
Application Notes and Protocols for Cathepsin B Activity Assay using H-Lys(Z)-AMC HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of Cathepsin B activity in biological samples using the fluorogenic substrate H-Lys(Z)-AMC HCl. The assay is based on the enzymatic cleavage of the substrate by Cathepsin B, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the Cathepsin B activity in the sample.
Principle of the Assay
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover. Its dysregulation is implicated in various pathological conditions, including cancer and neurodegenerative diseases. This assay provides a sensitive and quantitative method to measure Cathepsin B activity. The substrate, this compound, consists of a lysine residue linked to AMC. The Z group (carbobenzoxy) is a protecting group. Cathepsin B recognizes and cleaves the amide bond between the lysine and AMC. The free AMC produced is highly fluorescent, with an excitation maximum at ~360-380 nm and an emission maximum at ~440-460 nm. The increase in fluorescence intensity over time is a direct measure of Cathepsin B enzymatic activity.
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Major Supplier | (Specify) |
| Recombinant Human Cathepsin B | R&D Systems | 953-CY |
| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| EDTA | Sigma-Aldrich | E9884 |
| Sodium Acetate | Sigma-Aldrich | S2889 |
| Acetic Acid | Sigma-Aldrich | A6283 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| CA-074 Methyl Ester (Cathepsin B inhibitor) | Sigma-Aldrich | C5993 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Cell Lysis Buffer Components | (Specify) | (Specify) |
Buffers and Solutions
| Buffer/Solution | Composition | Preparation |
| Assay Buffer | 50 mM Sodium Acetate, 4 mM EDTA, pH 5.5 | Dissolve 4.1 g of sodium acetate and 1.49 g of EDTA in 900 mL of deionized water. Adjust pH to 5.5 with acetic acid. Bring the final volume to 1 L. |
| Activation Buffer | Assay Buffer containing 5 mM DTT | Prepare fresh before use. For 10 mL of Activation Buffer, add 7.7 mg of DTT to 10 mL of Assay Buffer. |
| Substrate Stock Solution | 10 mM this compound in DMSO | Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock. Store at -20°C in aliquots, protected from light. |
| AMC Standard Stock Solution | 1 mM AMC in DMSO | Dissolve 1.75 mg of AMC in 10 mL of DMSO. Store at -20°C, protected from light. |
| Inhibitor Stock Solution | 1 mM CA-074 Methyl Ester in DMSO | Dissolve the appropriate amount of CA-074 Methyl Ester in DMSO to make a 1 mM stock. Store at -20°C. |
| Cell Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA | Prepare a stock solution and store at 4°C. Add protease inhibitors (optional, but recommended) just before use. |
Experimental Protocols
Sample Preparation
Cell Lysates:
-
Culture cells to the desired density.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 1 mL per 1-5 million cells).
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and store it on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Tissue Homogenates:
-
Perfuse the tissue with ice-cold PBS to remove blood.
-
Homogenize the tissue in ice-cold Cell Lysis Buffer using a Dounce homogenizer or a tissue grinder.
-
Follow steps 6-8 from the cell lysate preparation protocol.
AMC Standard Curve
-
Dilute the 1 mM AMC Standard Stock Solution to 100 µM in Assay Buffer.
-
Prepare a series of dilutions from the 100 µM AMC solution in Assay Buffer in a 96-well black, flat-bottom plate. An example dilution series is provided below:
| Well | Volume of 100 µM AMC (µL) | Volume of Assay Buffer (µL) | Final AMC Concentration (µM) |
| 1 | 20 | 80 | 20 |
| 2 | 10 | 90 | 10 |
| 3 | 5 | 95 | 5 |
| 4 | 2.5 | 97.5 | 2.5 |
| 5 | 1 | 99 | 1 |
| 6 | 0.5 | 99.5 | 0.5 |
| 7 | 0 | 100 | 0 (Blank) |
-
Read the fluorescence at Ex/Em = 360/460 nm.
-
Subtract the blank reading from all standards and plot the fluorescence intensity versus the AMC concentration to generate a standard curve.
Cathepsin B Activity Assay
-
Prepare the Master Mix: For each reaction, prepare a master mix containing:
-
50 µL of Activation Buffer
-
X µL of sample (e.g., 20-100 µg of protein lysate)
-
Assay Buffer to a final volume of 90 µL.
-
-
Set up the 96-well plate:
-
Sample Wells: Add 90 µL of the sample-containing master mix.
-
Positive Control: Add 90 µL of a master mix containing a known amount of recombinant Cathepsin B.
-
Inhibitor Control: Add 89 µL of the sample-containing master mix and 1 µL of 1 mM CA-074 Methyl Ester (final concentration 10 µM).
-
Blank (No Enzyme): Add 90 µL of Activation Buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to activate the cathepsin B.
-
Initiate the Reaction: Add 10 µL of 1 mM this compound (prepared by diluting the 10 mM stock 1:10 in Assay Buffer) to each well to a final concentration of 100 µM.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Relative Fluorescence Units - RFU) in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.
-
Subtract the Blank: Subtract the rate of the blank from the rates of all other wells.
-
Quantify AMC Production: Use the AMC standard curve to convert the ΔRFU/min to pmol of AMC/min.
-
Activity (pmol/min) = (ΔRFU/min from sample / slope of AMC standard curve)
-
-
Normalize Activity: Normalize the activity to the amount of protein in the sample.
-
Specific Activity (pmol/min/µg) = (Activity (pmol/min) / µg of protein in the sample)
-
Visualizations
Caption: Experimental workflow for the Cathepsin B activity assay.
Caption: Cathepsin B-mediated apoptosis signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Aliquot the substrate stock and protect it from light and multiple freeze-thaw cycles. |
| Contaminated reagents | Use fresh, high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme/lysate. Avoid repeated freeze-thaw cycles. |
| Insufficient DTT | DTT is essential for cysteine protease activity. Prepare the Activation Buffer fresh before each experiment. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the fluorometer. | |
| Non-linear Reaction Rate | Substrate depletion | If the curve plateaus quickly, dilute the enzyme sample or reduce the incubation time. |
| Enzyme instability | Ensure the assay is performed within the enzyme's stability range. Keep samples on ice. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing in each well. |
| Bubbles in wells | Centrifuge the plate briefly before reading to remove bubbles. |
This comprehensive guide should enable researchers to successfully perform and interpret the this compound assay for Cathepsin B activity.
Application Notes and Protocols for H-Lys(Z)-AMC Histone Deacetylase (HDAC) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] Due to their significant role in cell cycle progression, differentiation, and apoptosis, HDACs have emerged as important therapeutic targets, particularly in oncology.[1][3]
The H-Lys(Z)-AMC HCl (Nα-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) assay is a sensitive and reliable fluorogenic method for measuring the enzymatic activity of HDACs. This assay is widely used for high-throughput screening of HDAC inhibitors and for studying the kinetics of HDAC enzymes. It is based on a two-step enzymatic reaction. In the first step, an HDAC enzyme deacetylates the ε-amino group of the lysine residue in the H-Lys(Z)-AMC substrate. In the second step, a developing reagent, typically trypsin, specifically cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the HDAC activity.
A similar substrate, Boc-Lys(Ac)-AMC, is also commonly used. The principle of the assay remains the same, with the key difference being the Nα-protecting group (Z vs. Boc). The Z-protected substrate has been reported to have an increased rate of conversion by Class I and II HDACs, potentially allowing for shorter assay times.
Principle of the Assay
The fluorogenic HDAC activity assay using H-Lys(Z)-AMC is a discontinuous, two-step process that allows for the sensitive detection of HDAC activity.
-
Deacetylation by HDAC: The H-Lys(Z)-AMC substrate, which is non-fluorescent, is incubated with a source of HDAC enzyme (e.g., recombinant HDAC, cell lysate, or immunoprecipitated HDACs). The HDAC enzyme removes the acetyl group from the lysine residue of the substrate.
-
Proteolytic Cleavage and Fluorescence Generation: After the deacetylation reaction, a developer solution containing trypsin is added. Trypsin recognizes and cleaves the peptide bond C-terminal to the now deacetylated lysine residue, releasing the fluorophore 7-amino-4-methylcoumarin (AMC). The fluorescence of the liberated AMC is then measured using a fluorescence plate reader.
The intensity of the fluorescence signal is directly proportional to the amount of deacetylated substrate, which in turn reflects the HDAC enzymatic activity.
Diagrams
Experimental Workflow
Caption: A schematic of the experimental workflow for the H-Lys(Z)-AMC HDAC activity assay.
HDAC Signaling Pathway in Transcriptional Regulation
Caption: The role of HDACs and HATs in regulating chromatin structure and gene transcription.
Experimental Protocols
Materials and Reagents
-
HDAC Enzyme: Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, etc.
-
Substrate: this compound or Boc-Lys(Ac)-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
HDAC Inhibitor: Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) for control experiments.
-
Developer Solution: Trypsin in assay buffer (e.g., 2 mg/mL).
-
Solvent: DMSO for dissolving substrate and inhibitors.
-
Microplates: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at ~355-360 nm and emission at ~460 nm.
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C.
-
Inhibitor Stock Solution (10 mM): Dissolve TSA or SAHA in DMSO. Store in aliquots at -20°C.
-
HDAC Enzyme Working Solution: Dilute the HDAC enzyme to the desired concentration in cold assay buffer just before use. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Developer Solution: Prepare a fresh solution of trypsin in assay buffer. The final concentration of trypsin in the assay well is typically between 0.1 and 0.5 mg/mL.
Assay Protocol for HDAC Activity Measurement
-
Prepare Reaction Mixture: In each well of a black microplate, add the following in order:
-
Assay Buffer
-
HDAC enzyme working solution
-
Substrate (diluted in assay buffer to the desired final concentration, e.g., 10-50 µM).
-
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Develop: Add the developer solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.
-
Incubate for Development: Incubate the plate at 37°C for 15-30 minutes to allow for the complete release of AMC.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at 355-360 nm and emission at 460 nm.
Protocol for HDAC Inhibitor Screening (IC₅₀ Determination)
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the test compounds and the control inhibitor (e.g., TSA or SAHA) in assay buffer containing a small percentage of DMSO.
-
Pre-incubation with Inhibitor: In the wells of the microplate, add:
-
Assay Buffer
-
HDAC enzyme working solution
-
Diluted inhibitor solutions
-
-
Pre-incubate: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the H-Lys(Z)-AMC substrate to each well to start the deacetylation reaction.
-
Incubate: Incubate at 37°C for 30-60 minutes.
-
Develop and Read: Add the developer solution, incubate, and measure fluorescence as described in the activity assay protocol.
-
Data Analysis: Plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation
Table 1: IC₅₀ Values of Common HDAC Inhibitors
| Inhibitor | Class Selectivity | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (nM) |
| Trichostatin A (TSA) | Pan-HDAC | ~1.8 | - | ~0.1-0.3 µM | - | - | 17-22 µM |
| SAHA (Vorinostat) | Pan-HDAC | ~100 | - | - | - | - | - |
| Romidepsin (FK228) | Class I selective | 36 | 47 | - | - | - | Low µM range |
| Entinostat (MS-275) | Class I selective | 180 | - | 8,000 | >20,000 | >100,000 | - |
| Mocetinostat (MGCD0103) | Class I selective | 150 | - | - | No activity | No activity | - |
| ACY-738 | HDAC6 selective | - | - | - | 1.7 | - | - |
| WT161 | HDAC6 selective | 8.35 | 15.4 | - | 0.4 | - | - |
| SIS17 | HDAC11 selective | - | - | - | - | - | 830 |
Note: IC₅₀ values can vary depending on the assay conditions, substrate concentration, and enzyme source. The values presented here are compiled from various sources for comparative purposes.[4][5][6][7]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Autofluorescence of compounds- Contaminated reagents or plates | - Run a control without enzyme to subtract background.- Check for compound autofluorescence at the assay wavelengths.- Use fresh, high-quality reagents and plates. |
| Low Signal-to-Noise Ratio | - Insufficient enzyme activity- Sub-optimal substrate concentration- Short incubation time | - Increase enzyme concentration.- Optimize substrate concentration (around the Kₘ value).- Increase incubation time, ensuring the reaction remains in the linear range. |
| High Well-to-Well Variability | - Pipetting errors- Inconsistent mixing- Temperature fluctuations | - Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding reagents.- Ensure uniform temperature across the plate during incubations. |
| Inhibitor Appears Inactive | - Inhibitor insolubility- Incorrect inhibitor concentration- Inhibitor degradation | - Ensure the inhibitor is fully dissolved in DMSO before diluting in assay buffer.- Verify the concentration of the stock solution.- Store inhibitors properly and use fresh dilutions. |
Conclusion
The H-Lys(Z)-AMC HDAC activity assay is a robust and sensitive method for studying HDAC enzymes and screening for their inhibitors. Its high-throughput compatibility makes it an invaluable tool in drug discovery and basic research. Careful optimization of assay parameters, including enzyme and substrate concentrations and incubation times, is crucial for obtaining reliable and reproducible data. These application notes provide a comprehensive guide for researchers to successfully implement this assay in their laboratories.
References
- 1. youtube.com [youtube.com]
- 2. dovepress.com [dovepress.com]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays Using H-Lys(Z)-AMC HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys(Z)-AMC HCl (Nε-Benzyloxycarbonyl-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate designed for the sensitive detection of lysosomal protease activity in cell-based assays. This substrate is particularly useful for investigating the activity of cysteine proteases, such as Cathepsin B, which play a crucial role in various physiological and pathological processes, including protein turnover, autophagy, and neurodegenerative diseases like Alzheimer's.[1] The principle of the assay is based on the enzymatic cleavage of the amide bond between L-lysine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, this compound is non-fluorescent. However, upon hydrolysis by the target protease, the highly fluorescent AMC is released, and its fluorescence intensity can be measured to quantify enzyme activity.
Principle of the Assay
The assay utilizes the fluorogenic nature of the AMC moiety. The substrate, this compound, can permeate cell membranes and localize within the acidic compartments of the cell, such as lysosomes. Inside the lysosomes, active proteases, particularly Cathepsin B, recognize and cleave the substrate at the lysine residue. This cleavage event liberates free AMC, which, when excited by light at approximately 360-380 nm, emits a strong fluorescent signal at around 440-460 nm.[2] The rate of AMC release is directly proportional to the enzymatic activity of the target protease.
Applications
-
Drug Discovery: Screening for inhibitors or activators of specific lysosomal proteases.
-
Disease Research: Studying the role of lysosomal dysfunction in various diseases, including lysosomal storage disorders, cancer, and neurodegenerative diseases.
-
Cell Biology: Investigating the regulation of lysosomal biogenesis, autophagy, and other lysosome-dependent cellular processes.[3][4]
Signaling Pathway
Cathepsin B is a key lysosomal protease that is involved in several critical cellular signaling pathways. One such pathway involves the regulation of lysosomal biogenesis and autophagy through the modulation of the master transcriptional regulator, Transcription Factor EB (TFEB). Under normal conditions, Cathepsin B can cleave and regulate the activity of the lysosomal calcium channel TRPML1. This, in turn, influences the activation of the phosphatase calcineurin and the kinase mTOR, which both act to keep TFEB in a phosphorylated, inactive state in the cytoplasm. Inhibition or deficiency of Cathepsin B can lead to the activation of TFEB, its translocation to the nucleus, and the subsequent transcription of genes involved in lysosome biogenesis and autophagy.[3][4][5][6]
References
- 1. Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 3. rupress.org [rupress.org]
- 4. Cathepsin B modulates lysosomal biogenesis and host defense against Francisella novicida infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: H-Lys(Z)-AMC HCl Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of H-Lys(Z)-AMC HCl, a fluorogenic substrate commonly used in enzymatic assays. The information is intended to guide researchers in obtaining reliable and reproducible results.
Introduction
This compound (N-α-Carbobenzyloxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate used to measure the activity of certain enzymes. The principle of its use lies in the enzymatic cleavage of the amide bond between the lysine residue and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, free AMC is released, which exhibits a significant increase in fluorescence, allowing for sensitive detection of enzyme activity. While specific data for this compound is limited, its structural similarity to other lysine-based AMC substrates suggests its primary application is in assays for proteases that recognize and cleave after lysine residues, or potentially for deacylating enzymes after removal of the benzyloxycarbonyl (Z) protecting group.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₈ClN₃O₅ |
| Molecular Weight | 473.95 g/mol [] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Storage Conditions:
Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage of the solid compound and its solutions are outlined below.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 12 months | Protect from light and moisture. |
| Stock Solution | -20°C or -80°C | Up to 6 months at -80°C; up to 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Solution Preparation Protocol
The following protocol describes the preparation of a stock solution of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for similar AMC substrates due to its high solubilizing capacity and compatibility with many enzymatic assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or amber vials
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a suitable weighing vessel, carefully weigh out the desired amount of this compound.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C.
Example Calculation for a 10 mM Stock Solution:
To prepare 1 mL of a 10 mM stock solution of this compound (MW = 473.95 g/mol ):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 473.95 g/mol x 1000 mg/g
-
Mass = 4.74 mg
Dissolve 4.74 mg of this compound in 1 mL of DMSO.
Experimental Protocol: General Fluorogenic Enzyme Assay
This protocol provides a general framework for using this compound in a fluorogenic enzyme assay. The specific concentrations of the enzyme and substrate, as well as the buffer composition, will need to be optimized for the particular enzyme under investigation. The assay is based on the enzymatic cleavage of the substrate, leading to the release of fluorescent AMC.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Enzyme of interest
-
Assay buffer (e.g., Tris-HCl, HEPES, PBS, optimized for the specific enzyme)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution to the desired final concentration in the assay buffer. It is important to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid enzyme inhibition.
-
Prepare a solution of the enzyme in the assay buffer at the desired concentration.
-
-
Assay Setup:
-
To each well of the 96-well black microplate, add the components in the following order:
-
Assay buffer
-
Enzyme solution (or buffer for no-enzyme controls)
-
Inhibitor or test compound solution (if applicable)
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
-
Initiate the Reaction:
-
Add the this compound working solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Excitation wavelength: ~340-360 nm
-
Emission wavelength: ~440-460 nm
-
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
For endpoint assays, subtract the fluorescence of the no-enzyme control from the fluorescence of the enzyme-containing wells.
-
Plot the enzyme activity (e.g., relative fluorescence units per minute) against the substrate concentration to determine Michaelis-Menten kinetics (Km and Vmax) or against the inhibitor concentration to determine IC₅₀ values.
-
Diagrams
Logical Workflow for this compound Solution Preparation and Use
Caption: Workflow for this compound preparation and use in an enzyme assay.
Hypothetical Signaling Pathway Involving a Lysine-Specific Protease
Caption: Hypothetical pathway and in vitro assay principle for a lysine protease.
References
Application Notes and Protocols for H-Lys(Z)-AMC HCl Assay
Optimal Buffer Conditions and Assay Protocols for the Fluorogenic Substrate H-Lys(Z)-AMC HCl
These application notes provide detailed protocols and guidance for determining the optimal buffer conditions for enzymatic assays utilizing the fluorogenic substrate this compound. This substrate is primarily employed in the characterization of certain lysosomal cysteine proteases, such as Cathepsins.
Introduction
This compound (N-epsilon-carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate used to measure the activity of specific proteases. The principle of the assay is based on the enzymatic cleavage of the amide bond between the lysine residue and the fluorescent group, 7-amino-4-methylcoumarin (AMC). Upon cleavage, free AMC is released, which results in a significant increase in fluorescence intensity. This allows for a sensitive and continuous measurement of enzyme activity. The assay is valuable for enzyme characterization, inhibitor screening, and kinetic studies in drug development.
Core Applications
The primary application of this compound is in the activity measurement of lysosomal cysteine proteases, particularly certain Cathepsins. These enzymes are involved in various physiological and pathological processes, including protein degradation, antigen presentation, and bone remodeling.
Key Experimental Parameters and Optimization
The determination of optimal buffer conditions is critical for a robust and sensitive assay. The key parameters to consider are pH, ionic strength, temperature, and the presence of specific additives.
pH Optima
The pH of the reaction buffer is a crucial parameter as it directly influences the ionization state of amino acid residues in the enzyme's active site and the substrate itself. Lysosomal proteases, such as Cathepsins, typically exhibit optimal activity in an acidic environment, reflecting their physiological location within the lysosome. For assays involving Cathepsins, the optimal pH generally ranges from 5.0 to 6.5. It is recommended to perform a pH titration to determine the precise optimum for the specific enzyme and substrate combination.
Ionic Strength
The ionic strength of the buffer, determined by the salt concentration, can affect enzyme activity by influencing protein stability and substrate binding. A common starting point is a buffer with a salt concentration in the physiological range (e.g., 100-150 mM NaCl or KCl). However, the optimal ionic strength can vary between different enzymes. It is advisable to test a range of salt concentrations (e.g., 50 mM to 250 mM) to determine the condition that yields the highest enzymatic activity.
Temperature
Enzymatic reactions are highly dependent on temperature. The optimal temperature for most mammalian enzymes is around 37°C. However, for initial characterization and to ensure stability over the assay duration, experiments are often conducted at room temperature (around 25°C) or 30°C. It is important to maintain a consistent temperature throughout the experiment.
Additives
Certain additives can be essential for enzyme activity and stability. For cysteine proteases like Cathepsins, a reducing agent is typically required to maintain the catalytic cysteine residue in its reduced, active state.
-
Reducing Agents: Dithiothreitol (DTT) or L-cysteine are commonly included in the assay buffer at concentrations ranging from 1 to 5 mM.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is often added to the buffer (1-5 mM) to chelate divalent metal ions that could inhibit the enzyme by oxidizing the active site cysteine.
-
Detergents: Non-ionic detergents like Brij 35 or Triton X-100 (at low concentrations, e.g., 0.01-0.1%) can be included to prevent aggregation of the enzyme or substrate and improve solubility.
Quantitative Data Summary
The following tables summarize typical buffer conditions and kinetic parameters for related protease assays. Note that specific values for this compound may vary and should be determined empirically.
Table 1: Recommended Starting Buffer Conditions for Cathepsin Assays
| Parameter | Recommended Range | Typical Starting Condition |
| Buffer | Sodium Acetate, MES, Phosphate | 50 mM Sodium Acetate |
| pH | 5.0 - 6.5 | 5.5 |
| Reducing Agent | DTT, L-Cysteine | 2 mM DTT |
| Chelating Agent | EDTA | 1 mM EDTA |
| Ionic Strength | 50 - 250 mM NaCl or KCl | 100 mM NaCl |
| Temperature | 25 - 37 °C | 30 °C |
Table 2: Example of Buffer Composition for a Cathepsin B Assay
| Component | Concentration |
| Potassium Phosphate | 352 mM |
| Sodium Phosphate | 48 mM |
| EDTA | 4.0 mM |
| L-Cysteine HCl | 1.4 mg/ml |
| Final pH | 6.0 at 40 °C |
Experimental Protocols
General Assay Protocol for this compound
This protocol provides a general procedure for measuring enzyme activity using this compound. The final concentrations of enzyme and substrate should be optimized based on preliminary experiments.
Materials:
-
Purified enzyme of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare the Assay Buffer: Prepare the desired assay buffer and ensure it is at the correct pH and temperature.
-
Prepare Substrate Stock Solution: Dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer.
-
Set up the Reaction:
-
Add 50 µL of the assay buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the wells. For a negative control, add 25 µL of assay buffer instead of the enzyme.
-
Incubate the plate at the desired temperature for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer.
-
Add 25 µL of the substrate working solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 460 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. The slope of this line represents the rate of substrate hydrolysis.
-
The enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of AMC production using a standard curve of free AMC.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for the this compound enzymatic assay.
Enzymatic Reaction Mechanism
Application Notes and Protocols for H-Lys(Z)-AMC HCl in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic substrate H-Lys(Z)-AMC HCl (N-ε-carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) in biochemical assays. This document outlines the substrate's fluorescent properties, detailed protocols for its use in enzyme activity assays, and its application in inhibitor screening.
Introduction
This compound is a fluorogenic substrate primarily used for the detection and characterization of proteases that exhibit trypsin-like activity, cleaving at the C-terminal side of lysine residues. The substrate consists of a lysine residue with its epsilon-amino group protected by a benzyloxycarbonyl (Z) group, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between the lysine and AMC, the highly fluorescent 7-amino-4-methylcoumarin is released. The increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a sensitive and continuous method for monitoring enzymatic reactions.
Physicochemical and Fluorescent Properties
A summary of the key properties of this compound is provided below. While specific experimental values for this exact compound are not widely published, the fluorescent characteristics are primarily determined by the 7-amino-4-methylcoumarin (AMC) fluorophore.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈ClN₃O₅ | [1][2] |
| Molecular Weight | 473.95 g/mol | [1][2] |
| Excitation Wavelength (λex) | ~360 - 380 nm | Inferred from AMC-based substrates |
| Emission Wavelength (λem) | ~440 - 460 nm | Inferred from AMC-based substrates |
| Storage Temperature | -15°C to -20°C | [1] |
Applications
This compound is a versatile tool for:
-
Enzyme Activity Assays: Quantifying the activity of trypsin and other trypsin-like serine proteases.
-
Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
-
Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify potential protease inhibitors.
-
Drug Discovery: Characterizing the mechanism of action of novel therapeutic agents targeting proteases.
Experimental Protocols
Preparation of Stock Solutions
a. This compound Substrate Stock Solution:
-
Solvent: Due to its limited aqueous solubility, this compound should be dissolved in dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the substrate in high-quality, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.74 mg of this compound (MW: 473.95) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
b. Enzyme Stock Solution (e.g., Trypsin):
-
Solvent: Prepare the enzyme stock solution in a buffer that maintains its stability and activity, such as 1 mM HCl.
-
Procedure:
-
Reconstitute lyophilized trypsin in cold 1 mM HCl to a stock concentration of, for example, 1 mg/mL.
-
The exact concentration should be determined based on the specific activity of the enzyme lot.
-
Store the enzyme stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
General Protease Activity Assay Protocol
This protocol provides a general procedure for measuring the activity of a protease using this compound. The final concentrations of enzyme and substrate should be optimized for the specific protease being investigated.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Enzyme stock solution (e.g., Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Prepare the Assay Buffer: Prepare a sufficient volume of the desired assay buffer and bring it to the reaction temperature (e.g., 25°C or 37°C).
-
Prepare Substrate Dilution: Dilute the 10 mM this compound stock solution in the assay buffer to the desired final concentration. For a typical assay, a final substrate concentration in the range of 10-100 µM is a good starting point. Note: The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare Enzyme Dilution: Immediately before the assay, dilute the enzyme stock solution in the assay buffer to the desired final concentration. The optimal enzyme concentration will depend on its activity and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the Reaction:
-
Add the diluted substrate solution to the wells of the 96-well plate.
-
To initiate the reaction, add the diluted enzyme solution to the wells.
-
The final reaction volume is typically 100-200 µL.
-
Include appropriate controls:
-
No-enzyme control: Substrate in assay buffer without the enzyme to measure background fluorescence.
-
No-substrate control: Enzyme in assay buffer without the substrate.
-
-
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.
-
Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.
-
Monitor the increase in fluorescence intensity over time (kinetic mode). Collect data points every 1-2 minutes for a period of 15-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the experimental samples.
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (v₀) is the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute. To convert this to molar concentration of product formed per minute, a standard curve of free AMC can be generated.
Protocol for Determining the Michaelis-Menten Constant (Km)
This protocol describes how to determine the Km of an enzyme for this compound.
Procedure:
-
Follow the general protease activity assay protocol.
-
Keep the enzyme concentration constant and vary the final concentration of this compound over a wide range (e.g., from 0.1 x Km to 10 x Km). A preliminary experiment may be needed to estimate the approximate Km.
-
Measure the initial reaction rate (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Vmax and Km values.
v₀ = (Vmax * [S]) / (Km + [S])
Protocol for Screening Protease Inhibitors
This protocol can be used for high-throughput screening of potential protease inhibitors.
Procedure:
-
Prepare Compound Plate: Prepare a 96-well plate containing the compounds to be screened at various concentrations, typically dissolved in DMSO.
-
Pre-incubation:
-
Add the diluted enzyme solution to the wells of a new 96-well black plate.
-
Transfer a small volume (e.g., 1-2 µL) of the compound solutions from the compound plate to the enzyme plate.
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at the reaction temperature to allow for binding.
-
-
Initiate Reaction: Add the diluted this compound substrate solution to all wells to start the reaction. The substrate concentration should ideally be close to the Km value for the enzyme.
-
Measure Fluorescence: Immediately measure the fluorescence kinetically as described in the general activity assay protocol.
-
Data Analysis:
-
Calculate the initial reaction rates for all wells.
-
Determine the percent inhibition for each compound concentration relative to the negative control (DMSO).
-
% Inhibition = [1 - (Rate with inhibitor / Rate with DMSO)] * 100
Visualizations
Experimental Workflow for Protease Activity Assay
Caption: Workflow for a typical protease activity assay using this compound.
Signaling Pathway of this compound Cleavage
References
Application Notes and Protocols for High-Throughput Screening using H-Lys(Z)-AMC HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys(Z)-AMC HCl (N-epsilon-carbobenzoxy-L-lysine-7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate designed for the sensitive detection of certain protease activities. This substrate is particularly useful for high-throughput screening (HTS) of enzyme inhibitors. The core structure consists of a lysine amino acid with a benzyloxycarbonyl (Z) protecting group, linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between the lysine and the AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a robust signal for HTS assays.
While specific data for this compound is not extensively published, its structural similarity to other AMC-based substrates suggests its primary application in assaying cysteine proteases, such as cathepsins. Cathepsins are a group of proteases that play crucial roles in various physiological and pathological processes, including protein degradation within lysosomes, antigen presentation, and extracellular matrix remodeling.[1][2] Dysregulation of cathepsin activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for drug discovery.[3][4]
These application notes provide a generalized framework and protocol for utilizing this compound in HTS campaigns to identify modulators of target protease activity, with a particular focus on cathepsin B as a representative example.
Principle of the Assay
The HTS assay using this compound is based on the enzymatic release of the fluorophore AMC.
References
Application Notes and Protocols for H-Lys(Z)-AMC HCl in Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys(Z)-AMC HCl (Nα-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate designed for the sensitive detection of trypsin-like serine protease activity. Trypsin-like serine proteases are a class of enzymes that play critical roles in various physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. These enzymes exhibit specificity for cleaving peptide bonds C-terminal to basic amino acid residues, such as lysine and arginine.
The substrate consists of a lysine residue, whose ε-amino group is protected by a benzyloxycarbonyl (Z) group, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between the lysine and the AMC moiety by a protease, the highly fluorescent AMC is released. The rate of AMC release, measured by its fluorescence emission, is directly proportional to the enzyme's activity. This principle makes this compound an ideal tool for high-throughput screening (HTS) of potential protease inhibitors.
Principle of the Assay
The inhibitor screening assay using this compound is based on the following principle: a trypsin-like serine protease cleaves the substrate, leading to a measurable increase in fluorescence. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in a decreased rate of fluorescence generation. The potency of the inhibitor is determined by measuring the extent of this reduction.
Data Presentation: Representative Enzyme Kinetics and Inhibitor Potency
The following tables provide example data that can be generated using the this compound substrate. These values are illustrative for a typical trypsin-like serine protease and are intended to serve as a reference. Actual values will be specific to the enzyme and experimental conditions.
Table 1: Representative Kinetic Parameters for a Trypsin-like Protease with this compound
| Parameter | Representative Value | Description |
| Michaelis Constant (Km) | 10 - 100 µM | Substrate concentration at which the reaction rate is half of Vmax. |
| Maximum Velocity (Vmax) | Enzyme-dependent | The maximum rate of the enzymatic reaction under specific conditions. |
Table 2: Representative IC50 Values for Known Trypsin Inhibitors
| Inhibitor | Target Protease | Representative IC50 Value |
| Aprotinin | Trypsin, Plasmin | 1 - 20 nM |
| Leupeptin | Trypsin, Plasmin | 0.5 - 5 µM |
| Benzamidine | Trypsin | 10 - 50 µM |
| Soybean Trypsin Inhibitor (SBTI) | Trypsin | 10 - 100 nM |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl2. Store at 4°C.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.
-
Enzyme Solution: Prepare a stock solution of the target trypsin-like protease (e.g., trypsin, plasmin, urokinase) in assay buffer. The final concentration will need to be optimized for the specific enzyme to ensure a linear reaction rate over the desired time course. Store on ice for immediate use or at -80°C for long-term storage as per manufacturer's recommendations.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (inhibitors) in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1% (v/v) to avoid solvent effects.
-
Positive Control: A known inhibitor of the target protease (e.g., aprotinin for trypsin).
-
Negative Control: DMSO or the buffer used to dissolve the test compounds.
Inhibitor Screening Assay Protocol (96-well plate format)
-
Prepare the Assay Plate:
-
Add 2 µL of inhibitor solution or control (negative/positive) to the wells of a black, flat-bottom 96-well microplate.
-
-
Add Enzyme:
-
Add 48 µL of the diluted enzyme solution to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiate the Reaction:
-
Prepare the working substrate solution by diluting the 10 mM this compound stock solution in assay buffer to the desired final concentration (typically at or near the Km value).
-
Add 50 µL of the working substrate solution to each well to start the reaction. The total reaction volume will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the optimal temperature.
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Determine the reaction rate (velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratenegative control - Rateblank)] x 100 (Where Rateblank is the rate in wells with no enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Mechanism of Action of Serine Proteases
The diagram below illustrates the catalytic triad (Serine, Histidine, Aspartate) at the active site of a trypsin-like serine protease, which is responsible for cleaving the peptide bond.
Troubleshooting & Optimization
Troubleshooting low signal in H-Lys(Z)-AMC HCl assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in H-Lys(Z)-AMC HCl assays.
Troubleshooting Guide: Low Signal
Low or no fluorescence signal is a common issue in the this compound assay. This guide provides a step-by-step approach to identify and resolve the root cause of the problem.
Q1: My fluorescence signal is very low or indistinguishable from the blank. What are the potential causes and how can I troubleshoot this?
A1: Low signal can stem from several factors, ranging from incorrect assay setup to degraded reagents. Follow these troubleshooting steps:
Step 1: Verify Instrument Settings and Plate Choice
Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for AMC (typically ~360 nm excitation and ~460 nm emission). Using incorrect settings is a common source of low signal. Also, confirm you are using an appropriate microplate (e.g., black plates for fluorescence assays to minimize background).
Step 2: Check Reagent Integrity and Storage
-
This compound Substrate: This substrate is light-sensitive and should be stored protected from light at -20°C.[1] Repeated freeze-thaw cycles should be avoided.[1] Prepare fresh aliquots from a stock solution for each experiment.
-
Enzyme: Ensure your enzyme (e.g., Trypsin, Lys-C) is active. Improper storage or handling can lead to loss of activity. Check the enzyme's expiration date and recommended storage conditions.
-
Assay Buffer: The assay buffer should be at room temperature before use.[2] Cold buffer can significantly reduce enzyme activity. The pH of the buffer is also critical for optimal enzyme function.
Step 3: Evaluate Assay Conditions
-
Enzyme Concentration: The enzyme concentration may be too low. Perform a titration experiment to determine the optimal enzyme concentration that yields a robust signal within the desired linear range.
-
Substrate Concentration: While less common for low signal, ensure the substrate concentration is not limiting. The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme for a linear reaction rate.
-
Incubation Time: The incubation time might be too short for sufficient product formation. Try extending the incubation period and measure the signal at several time points to determine the optimal reaction time.
Step 4: Perform Control Experiments
-
Positive Control: Use a known active enzyme and substrate combination to confirm that the assay components and instrument are functioning correctly.
-
AMC Standard Curve: Prepare a standard curve with free AMC to ensure your instrument can detect the fluorophore and to convert relative fluorescence units (RFUs) to the concentration of the product formed.[3][4]
Q2: I'm performing a two-step assay (e.g., HDAC assay) where H-Lys(Z)-AMC is a secondary substrate. Where could the problem lie?
A2: In a two-step assay, the issue could be with either the primary or the secondary enzymatic reaction.
-
Primary Enzyme Inactivity: The primary enzyme (e.g., a histone deacetylase, HDAC) may not be efficiently modifying the initial substrate, meaning there is no substrate available for the secondary enzyme (e.g., trypsin) to cleave. Verify the activity of your primary enzyme with a known active substrate or a different detection method if possible.
-
Inefficient Cleavage by Secondary Enzyme: If the primary reaction is working, the issue may lie with the cleavage of the deacetylated product by the secondary enzyme. Ensure the buffer conditions (especially pH) are optimal for the secondary enzyme. For instance, trypsin's optimal pH is typically between 7 and 9.[2]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorogenic method used to measure the activity of proteases that specifically cleave peptide bonds after a lysine (Lys) residue. The substrate, this compound, consists of a lysine residue linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When a protease cleaves the amide bond between the lysine and AMC, the free AMC is released, which produces a measurable fluorescent signal.
Q2: Which enzymes can be assayed using this compound?
A2: This substrate is primarily used to assay the activity of serine proteases that exhibit trypsin-like specificity, cleaving at the carboxyl side of lysine residues.[5][6][7] Common enzymes include:
Q3: What are the optimal conditions for the this compound assay?
A3: Optimal conditions can vary depending on the specific enzyme being used. However, general recommendations are provided in the table below. It is always recommended to optimize these conditions for your specific experimental setup.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal pH for trypsin-like proteases is typically in the slightly alkaline range.[2][8][9] |
| Temperature | 25°C - 50°C | Most assays are performed at 37°C. However, some enzymes may have different optimal temperatures.[9][10] |
| Enzyme Concentration | Varies | Should be optimized to ensure the reaction rate is linear over the desired time course. |
| Substrate Concentration | Varies (typically in the µM range) | Should be at or near the Km of the enzyme for the substrate to ensure a linear response. |
| Incubation Time | Varies | Should be long enough to generate a detectable signal but short enough to remain within the linear range of the reaction. |
Q4: How should I prepare and store the this compound substrate?
A4: The this compound substrate is typically a lyophilized powder. It should be dissolved in a suitable solvent, such as DMSO, to prepare a concentrated stock solution. This stock solution should be stored at -20°C, protected from light. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of the stock solution.[1]
Q5: How can I be sure that my signal is due to specific enzyme activity?
A5: To confirm the specificity of the signal, you should include a negative control where the enzyme is omitted from the reaction mixture. This will account for any background fluorescence or substrate auto-hydrolysis. Additionally, you can use a specific inhibitor for your enzyme of interest. A significant reduction in the fluorescence signal in the presence of the inhibitor would confirm that the signal is due to the specific activity of your enzyme.
Experimental Protocols
Protocol 1: Standard Curve Generation for AMC
This protocol describes how to generate a standard curve to convert relative fluorescence units (RFUs) to the molar amount of AMC produced in your assay.[3][4][11][12]
-
Prepare a stock solution of AMC: Dissolve AMC powder in DMSO to a final concentration of 1 mM.
-
Prepare a series of dilutions: Serially dilute the AMC stock solution in assay buffer to obtain a range of concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).
-
Measure fluorescence: Add each dilution to a well of a black 96-well plate. Measure the fluorescence at the appropriate excitation (~360 nm) and emission (~460 nm) wavelengths.
-
Plot the standard curve: Plot the fluorescence intensity (RFU) against the corresponding AMC concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope that can be used to convert RFU to AMC concentration.
Protocol 2: General this compound Protease Assay
This is a general protocol that should be optimized for your specific enzyme and experimental conditions.
-
Prepare reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Enzyme stock solution (concentration will vary)
-
-
Set up the reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the enzyme to the appropriate wells.
-
Include a no-enzyme control.
-
-
Initiate the reaction:
-
Add the this compound substrate to all wells to a final concentration that is optimal for your enzyme (e.g., 10-100 µM).
-
-
Incubate:
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time, protected from light.
-
-
Measure fluorescence:
-
Measure the fluorescence at excitation ~360 nm and emission ~460 nm.
-
-
Analyze data:
-
Subtract the fluorescence of the no-enzyme control from the experimental wells.
-
Use the AMC standard curve to convert the background-subtracted RFU values to the concentration of AMC produced.
-
Visualizations
Caption: Enzymatic cleavage of H-Lys(Z)-AMC by a protease to release fluorescent AMC.
Caption: A logical workflow for troubleshooting low signal in the this compound assay.
Caption: Signaling pathway of a two-step HDAC assay using a lysine-AMC substrate.
References
- 1. static.igem.org [static.igem.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. adipogen.com [adipogen.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Serine protease - Wikipedia [en.wikipedia.org]
- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 8. Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the effect of temperature changes combined with different alkaline pH on the β-lactoglobulin trypsin hydrolysis pattern using MALDI-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standard Curve Generation - Protocol - OneLab [onelab.andrewalliance.com]
- 12. researchgate.net [researchgate.net]
High background fluorescence with H-Lys(Z)-AMC HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-Lys(Z)-AMC HCl in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (N-epsilon-carbobenzyloxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate primarily used to assay the activity of proteases that cleave after a lysine residue. It is commonly employed in research and drug development to study enzyme kinetics and screen for protease inhibitors.[1] The substrate consists of a lysine amino acid with its epsilon-amino group protected by a benzyloxycarbonyl (Z) group, linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage of the amide bond, the free AMC fluoresces, providing a measurable signal.
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
The free 7-amino-4-methylcoumarin (AMC) fluorophore has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.[2][3] It is important to note that the conjugated (uncleaved) this compound has lower fluorescence and slightly different spectral properties (excitation ~330 nm, emission ~390 nm).[4] The significant increase in fluorescence and the shift in wavelength upon cleavage are key to the assay's sensitivity.
Q3: In which solvent should I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. This stock solution is then diluted into the aqueous assay buffer to the final working concentration. It is crucial to keep the final DMSO concentration in the assay low, typically below 1-2%, as higher concentrations can affect enzyme activity and the fluorescence properties of AMC.
Q4: How should I store the this compound stock solution?
For long-term storage, the this compound solid and stock solutions in DMSO should be stored at -20°C or lower, protected from light.[5] Avoid repeated freeze-thaw cycles to maintain the integrity of the substrate.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue in enzyme assays using fluorogenic substrates like this compound. This can mask the true enzyme-dependent signal and reduce the assay's sensitivity and dynamic range. The following guide addresses potential causes and provides solutions.
Problem 1: Substrate Autohydrolysis
Cause: The amide bond in this compound can undergo non-enzymatic hydrolysis, leading to the release of free AMC and high background fluorescence. This process can be influenced by pH, temperature, and buffer components.
Solutions:
-
Optimize pH: While the optimal pH for many lysosomal proteases is acidic (e.g., pH 5.0-6.0 for cathepsin B), very low or high pH values can increase the rate of autohydrolysis.[2] It is recommended to perform the assay at the optimal pH for the enzyme of interest, which for many lysosomal proteases is in the mildly acidic range. The fluorescence of free AMC is stable over a broad pH range of 3-11.
-
Control Temperature: Higher temperatures can accelerate autohydrolysis. Incubate your assay at the optimal temperature for the enzyme, and avoid unnecessarily long incubation times.
-
Prepare Fresh Substrate Dilutions: Dilute the concentrated DMSO stock of this compound into the aqueous assay buffer immediately before starting the assay. Do not store the substrate in aqueous buffers for extended periods.
-
Run a "Substrate Only" Control: Always include a control well containing the assay buffer and substrate but no enzyme. This will allow you to quantify the rate of autohydrolysis and subtract it from your experimental wells.
Problem 2: Contaminated Reagents or Buffers
Cause: Reagents, buffers, or water used in the assay may be contaminated with fluorescent compounds or proteases.
Solutions:
-
Use High-Purity Reagents: Ensure all buffer components and water are of high purity and free from fluorescent contaminants.
-
Check for Protease Contamination: If you suspect protease contamination in your reagents, you can test this by incubating the reagents with the substrate and observing if fluorescence increases over time.
-
Filter-Sterilize Buffers: Filtering buffers can help remove particulate contaminants that may scatter light and contribute to background.
Problem 3: Intrinsic Fluorescence of Assay Components
Cause: Some components of the assay mixture, such as the enzyme preparation itself, test compounds, or buffer additives, may be intrinsically fluorescent at the excitation and emission wavelengths of AMC.
Solutions:
-
Run Appropriate Blanks:
-
Buffer Blank: Contains only the assay buffer.
-
Enzyme Blank: Contains the assay buffer and the enzyme preparation.
-
Compound Blank (for inhibitor screening): Contains the assay buffer and the test compound.
-
-
Subtract Blank Values: Subtract the fluorescence values of the appropriate blanks from your experimental readings.
Problem 4: Improper Instrument Settings
Cause: Incorrect settings on the fluorescence plate reader can lead to high background readings.
Solutions:
-
Optimize Gain Setting: The gain setting on the plate reader should be adjusted to ensure that the signal from the positive control is within the linear range of the detector and not saturated. A very high gain setting can amplify background noise.
-
Use Appropriate Cutoff Filters: If available on your instrument, using cutoff filters can help to reduce background from scattered excitation light and other sources.
-
Select the Correct Plate Type: For fluorescence assays, it is recommended to use black, opaque microplates to minimize light scatter and well-to-well crosstalk.
Experimental Protocols
General Protocol for a Cathepsin B Activity Assay
This protocol provides a general framework for measuring the activity of a lysosomal protease, such as Cathepsin B, using this compound.
1. Reagent Preparation:
-
Assay Buffer: 25 mM MES, pH 5.0.[2]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0.[2]
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Enzyme Stock Solution: Prepare a stock solution of the protease in an appropriate buffer.
2. Enzyme Activation (if required):
-
Dilute the pro-enzyme to a suitable concentration in the Activation Buffer.
-
Incubate at 37°C for 30 minutes to allow for activation.[3][6]
3. Assay Procedure:
-
Prepare a working solution of the substrate by diluting the 10 mM stock in Assay Buffer to the desired final concentration (e.g., 20-40 µM).[2][3]
-
In a black 96-well plate, add the activated enzyme solution.
-
To initiate the reaction, add the substrate working solution to each well.
-
Include the following controls:
-
Substrate Blank: Assay Buffer + Substrate (no enzyme).
-
Enzyme Blank: Assay Buffer + Enzyme (no substrate).
-
Positive Control: A known active enzyme concentration.
-
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][3]
4. Data Analysis:
-
Subtract the fluorescence of the substrate blank from all readings.
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
Enzyme activity can be calculated by comparing the V₀ of the unknown samples to a standard curve of free AMC.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Excitation Wavelength (free AMC) | 340 - 380 nm | [2][3] |
| Emission Wavelength (free AMC) | 440 - 460 nm | [2][3] |
| Substrate Concentration | 20 - 60 µM | [2][3] |
| Final DMSO Concentration | < 2% (v/v) | - |
| Assay Buffer pH (for Cathepsin B) | 5.0 - 6.0 | [2] |
| DTT Concentration (for activation) | 5 mM | [3][6] |
Visualizations
Experimental Workflow for a Protease Activity Assay
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dryas.mbl.edu [dryas.mbl.edu]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Lys(Z)-AMC HCl Substrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of H-Lys(Z)-AMC HCl substrate in enzymatic assays. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (N-epsilon-carbobenzyloxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate primarily used to measure the activity of enzymes with trypsin-like specificity, which cleave at the carboxylic side of lysine residues. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a measurable increase in fluorescence. This allows for the sensitive and continuous monitoring of enzyme activity.
Q2: What are the recommended excitation and emission wavelengths for detecting the released AMC?
The released AMC fluorophore has an excitation maximum around 340-360 nm and an emission maximum in the range of 440-460 nm. It is recommended to determine the optimal excitation and emission wavelengths for your specific instrument and assay conditions.
Q3: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. When stored properly, the stock solution should be stable for several months.
Q4: What is the optimal concentration of this compound to use in my assay?
The optimal substrate concentration depends on the specific enzyme and assay conditions. It is crucial to determine the Michaelis-Menten constant (K_m) for your enzyme with this substrate. A good starting point for many assays is a substrate concentration equal to or slightly above the K_m value. Using a concentration well below the K_m may lead to a non-linear reaction rate, while excessively high concentrations can lead to substrate inhibition or solubility issues. The detailed protocol for determining the optimal concentration is provided below.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The substrate may be slowly hydrolyzing in the assay buffer, releasing free AMC. | - Prepare fresh assay buffer for each experiment.- Minimize the time the substrate is in the assay buffer before starting the reaction.- Run a "no-enzyme" control to measure the rate of autohydrolysis and subtract this from your experimental data. |
| 2. Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds. | - Use high-purity reagents and water.- Test each reagent individually for fluorescence. | |
| 3. Light Exposure: The substrate is light-sensitive and can degrade, leading to increased background. | - Store the substrate and stock solutions protected from light.- Perform assay setup in a low-light environment if possible. | |
| Substrate Precipitation in Assay Buffer | 1. Low Solubility: The substrate has limited solubility in aqueous buffers. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility, typically 1-5%. However, be mindful that high concentrations of DMSO can inhibit some enzymes.[1][2][3] - Prepare the final substrate dilution in the assay buffer just before use. - Gently vortex the solution to ensure it is fully dissolved. |
| 2. Incorrect Buffer pH or Ionic Strength: The solubility of the substrate can be affected by the buffer composition. | - Ensure the pH and ionic strength of your assay buffer are within a range that supports both enzyme activity and substrate solubility. | |
| No or Low Enzyme Activity | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.- Test the enzyme activity with a known positive control substrate if available. |
| 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme. | - Consult the literature for the optimal conditions for your specific enzyme.- Perform optimization experiments for pH and temperature. | |
| 3. Inhibitors in the Sample: Your sample may contain inhibitors of the enzyme. | - Include appropriate controls, such as a known amount of purified enzyme in the same buffer as your sample, to test for inhibition. | |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: At low substrate concentrations (well below K_m), the substrate is rapidly consumed, leading to a decrease in the reaction rate over time. | - Increase the substrate concentration to be at or above the K_m. |
| 2. Enzyme Instability: The enzyme may be unstable under the assay conditions and losing activity over the course of the measurement. | - Reduce the assay time or optimize buffer conditions to improve enzyme stability. | |
| 3. Product Inhibition: The released product may be inhibiting the enzyme. | - Analyze the initial reaction rates where the product concentration is low. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Substrate Concentration (K_m Determination)
This protocol describes how to determine the Michaelis-Menten constant (K_m) to find the optimal substrate concentration for your enzyme.
Materials:
-
This compound
-
DMSO
-
Your enzyme of interest
-
Assay buffer (optimized for your enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of substrate dilutions in assay buffer. A typical concentration range to test would be from 0.1 to 10 times the expected K_m. If the K_m is unknown, a broad range from 1 µM to 100 µM is a good starting point.
-
Prepare the enzyme solution in assay buffer at a concentration that will yield a linear reaction rate for the duration of the assay. This may require some preliminary optimization.
-
Set up the assay in a 96-well black microplate:
-
Add a fixed volume of enzyme solution to each well.
-
Add an equal volume of each substrate dilution to the corresponding wells to initiate the reaction.
-
Include a "no-enzyme" control for each substrate concentration to measure background fluorescence.
-
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~350 nm) and emission (~450 nm) wavelengths and temperature.
-
Measure the fluorescence intensity over time (e.g., every minute for 15-30 minutes) in kinetic mode.
-
Calculate the initial reaction velocity (V_0) for each substrate concentration. This is the initial linear slope of the fluorescence versus time plot. Remember to subtract the slope of the "no-enzyme" control.
-
Plot the initial velocity (V_0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_max values.
V = (V_max * [S]) / (K_m + [S])
Data Presentation:
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| [S_1] | V_1 |
| [S_2] | V_2 |
| [S_3] | V_3 |
| ... | ... |
| [S_n] | V_n |
RFU = Relative Fluorescence Units
Protocol 2: Standard Enzyme Activity Assay
Once the optimal substrate concentration is determined (typically at or above the K_m), you can perform routine enzyme activity assays.
Materials:
-
This compound stock solution
-
Your enzyme of interest
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the this compound working solution in assay buffer at the predetermined optimal concentration.
-
Prepare your enzyme samples and controls (e.g., positive control with known active enzyme, negative control with no enzyme or heat-inactivated enzyme).
-
Add your enzyme samples and controls to the wells of a 96-well black microplate.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Measure the fluorescence in kinetic mode at the optimal excitation and emission wavelengths.
-
Calculate the enzyme activity from the initial linear rate of the reaction.
Visualizations
References
Preventing H-Lys(Z)-AMC HCl precipitation in solution
Welcome to the technical support center for H-Lys(Z)-AMC HCl. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully use this fluorogenic substrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Nε-carbobenzyloxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate primarily used in enzyme assays. When the amide bond linking the lysine derivative to the 7-amino-4-methylcoumarin (AMC) group is cleaved by an enzyme, the highly fluorescent AMC is released. This increase in fluorescence provides a sensitive measure of enzyme activity. It is commonly used to assay proteases, such as lysosomal cysteine proteases, and other enzymes that recognize a lysine residue.
Q2: My this compound is not dissolving. What should I do?
Precipitation of this compound is a common issue. Here are several steps you can take to aid dissolution:
-
Solvent Choice: For stock solutions, it is highly recommended to use anhydrous dimethyl sulfoxide (DMSO). For working solutions, further dilution in an appropriate aqueous buffer is typical.
-
Sonication: Sonicating the solution can help break up aggregates and promote dissolution.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase solubility. Avoid excessive heat, which could degrade the compound.
-
Fresh Solvents: Ensure that the DMSO or other solvents used are fresh and anhydrous, as absorbed moisture can affect solubility.
Q3: What are the recommended storage conditions for this compound solutions?
For long-term stability, it is best to store stock solutions of this compound in DMSO at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes. When stored properly, stock solutions are typically stable for up to six months at -80°C and one month at -20°C.
Q4: What are the optimal excitation and emission wavelengths for detecting the released AMC?
Once cleaved from the peptide, the free AMC fluorophore has an excitation maximum in the range of 340-350 nm and an emission maximum in the range of 440-460 nm.[1] It is recommended to confirm the optimal wavelengths for your specific instrument and assay conditions.
Troubleshooting Guide
Issue 1: Precipitation of this compound in the assay buffer.
| Possible Cause | Solution |
| Low solubility in aqueous buffer | Prepare a concentrated stock solution in 100% DMSO and dilute it to the final working concentration in the assay buffer just before use. Ensure the final DMSO concentration in the assay is low enough not to affect enzyme activity (typically ≤1%). |
| Incorrect buffer pH | The solubility of the substrate can be pH-dependent. Ensure the pH of your assay buffer is within the optimal range for both the enzyme and the substrate's stability. |
| Buffer components | High concentrations of certain salts in the assay buffer may reduce the solubility of the substrate. If possible, try reducing the salt concentration or testing alternative buffer systems. |
| Low temperature | Assays performed at lower temperatures may experience more precipitation. If the enzyme is stable at a slightly higher temperature, consider running the assay at room temperature or 37°C. |
Issue 2: High background fluorescence in the assay.
| Possible Cause | Solution |
| Autohydrolysis of the substrate | Spontaneous breakdown of the substrate can lead to the release of AMC and high background. Prepare the working solution of the substrate immediately before starting the assay. |
| Contaminated reagents | The assay buffer or other reagents may be contaminated with fluorescent compounds. Use high-purity reagents and water. Run a blank control with all components except the enzyme to check for background fluorescence. |
| Light sensitivity | This compound is light-sensitive. Protect the substrate and the assay plate from light as much as possible by covering them with aluminum foil. |
| Enzyme contamination in samples | If using cell lysates or other biological samples, they may contain endogenous proteases that can cleave the substrate. Include appropriate protease inhibitors in your lysis buffer (if they do not inhibit your enzyme of interest). |
Issue 3: No or very low signal (no increase in fluorescence).
| Possible Cause | Solution |
| Inactive enzyme | Ensure that the enzyme is active and used at an appropriate concentration. Check the enzyme's storage and handling conditions. |
| Incorrect assay conditions | The pH, temperature, or buffer composition may not be optimal for enzyme activity. Consult the literature for the specific requirements of your enzyme. |
| Substrate concentration too low | The concentration of this compound may be below the detection limit of your instrument or below the Michaelis constant (Km) of the enzyme. Try increasing the substrate concentration. |
| Inhibitors in the sample | Your sample may contain inhibitors of the enzyme. Run a control with a known amount of purified enzyme to test for inhibition. |
| Incorrect instrument settings | Verify that the excitation and emission wavelengths and the gain settings on your fluorescence plate reader are correctly set for AMC detection. |
Experimental Protocols
General Protocol for a Protease Activity Assay using this compound
This protocol provides a general framework for measuring the activity of a protease that cleaves this compound. The specific concentrations of the enzyme and substrate, as well as the buffer composition, should be optimized for each specific application.
1. Reagent Preparation:
-
Assay Buffer: A common starting point is a buffer containing 25 mM Tris-HCl, 75 mM KCl, pH 8.0.[2] The optimal buffer will depend on the specific enzyme being assayed.
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
2. Assay Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 20 µM).[2]
-
Add the assay components to the wells of a black 96-well microplate. A typical setup includes:
-
Blank: Assay buffer only.
-
Substrate Control: Assay buffer + this compound working solution.
-
Enzyme Control: Assay buffer + enzyme solution.
-
Test Sample: Assay buffer + this compound working solution + enzyme solution.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the enzyme solution to the appropriate wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.[3]
3. Data Analysis:
-
Subtract the background fluorescence (from the substrate control wells) from the fluorescence readings of the test sample wells.
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated from the reaction rate using a standard curve of free AMC.
Visualizations
Caption: A general workflow for a protease assay using this compound.
Caption: A troubleshooting decision tree for this compound precipitation.
References
Technical Support Center: AMC Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the quenching of 7-amino-4-methylcoumarin (AMC) fluorescence in cell lysates.
Troubleshooting Guide
This guide addresses common problems encountered during AMC-based fluorescence assays in a question-and-answer format.
Question: Why is my AMC fluorescence signal low or absent?
Possible Causes and Solutions:
-
Improper Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for free AMC, which are typically around 340-366 nm for excitation and 440-460 nm for emission.[1][2][3][4] Note that when AMC is conjugated to a peptide, the excitation and emission wavelengths are shorter (approximately 330 nm and 390 nm, respectively).[1][4]
-
Incorrect pH: The fluorescence of free AMC is stable in a broad pH range of 3-11.[5] However, highly acidic (below pH 2) or alkaline (above pH 11) conditions can significantly decrease fluorescence.[5] Ensure your lysis and assay buffers are within the optimal pH range.
-
Enzyme Inactivity: If you are measuring enzyme activity, the enzyme in your cell lysate may be inactive or inhibited. Prepare fresh lysates and consider including protease inhibitors if you are not studying proteases.
-
Substrate Degradation: AMC-containing substrates can be sensitive to light and repeated freeze-thaw cycles. Protect your substrate from light and aliquot it to avoid multiple freeze-thaw cycles.[3]
-
Low Substrate Concentration: The fluorescence intensity is directly proportional to the concentration of free AMC.[5] Ensure you are using an adequate substrate concentration.
-
Instrument Malfunction: Verify that the fluorometer is functioning correctly by measuring a known concentration of free AMC as a positive control.
Question: My fluorescence signal is decreasing over time (quenching). What are the possible reasons?
Possible Causes and Solutions:
-
Inner Filter Effect: This is a common cause of apparent quenching, especially in concentrated samples. It occurs when components in the cell lysate absorb either the excitation light or the emitted fluorescence.[6][7][8][9][10]
-
Troubleshooting:
-
-
Presence of Quenching Agents: Components within the cell lysate or added reagents can act as quenchers.
-
Cellular Components: Tryptophan, tyrosine, histidine, and methionine have been shown to quench the fluorescence of some fluorophores.[11]
-
Buffer Components: Some buffers or buffer additives may quench fluorescence.[12] For example, high concentrations of salts can affect protein stability and potentially fluorescence.[12][13]
-
Test Compounds: If you are screening compound libraries, the compounds themselves can be colored (absorb light) or fluorescent, leading to quenching or interference.[14]
-
-
pH Shift: A significant change in the pH of the assay well during the experiment could lead to a decrease in fluorescence if it moves outside the optimal range.[5][15][16]
-
Photobleaching: Continuous exposure to the excitation light can lead to the degradation of the fluorophore. Reduce the exposure time and intensity of the excitation light if possible.
Question: I am observing high background fluorescence. How can I reduce it?
Possible Causes and Solutions:
-
Autofluorescence of Cell Lysate: Cell lysates naturally contain fluorescent molecules like NADH and flavins.[16]
-
Troubleshooting:
-
Measure the fluorescence of a lysate-only control (without the AMC substrate) and subtract this background from your measurements.
-
Use a buffer that does not contribute to the background fluorescence.
-
-
-
Substrate Instability: Spontaneous hydrolysis of the AMC-substrate can lead to the release of free AMC and high background. Ensure proper storage and handling of the substrate.
-
Contaminated Reagents: Ensure all buffers and reagents are free from fluorescent contaminants.
Frequently Asked Questions (FAQs)
What is the principle behind using AMC in fluorescence assays?
7-amino-4-methylcoumarin (AMC) is a fluorophore that is commonly used to label substrates for measuring enzymatic activity. When AMC is attached to a peptide or another molecule via an amide bond, its fluorescence is quenched.[1][4] Upon enzymatic cleavage of the substrate, free AMC is released, resulting in a significant increase in fluorescence intensity.[4][5] This increase is proportional to the enzyme's activity.
What is the difference between static and dynamic quenching?
-
Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule. This complex is formed in the ground state (before excitation). The quenching of AMC fluorescence when it is conjugated to a peptide is a form of static quenching.[1]
-
Dynamic (Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, which leads to non-radiative energy transfer (the energy is lost as heat instead of being emitted as light).[17][18][19]
How does the inner filter effect cause apparent quenching?
The inner filter effect is not true quenching but rather an artifact of the measurement process. It can occur in two ways:[8][9]
-
Primary Inner Filter Effect: Components in the sample absorb the excitation light, reducing the amount of light that reaches the fluorophore.
-
Secondary Inner Filter Effect: Components in the sample absorb the light emitted by the fluorophore before it reaches the detector.
What are typical excitation and emission wavelengths for AMC?
-
Free AMC: Excitation: ~340-366 nm; Emission: ~440-460 nm.[2][3][4][5]
-
AMC-conjugated peptide: Excitation: ~330 nm; Emission: ~390 nm.[1][4]
Quantitative Data
Table 1: Effect of pH on Free AMC Fluorescence
| pH Range | Effect on Fluorescence | Reference |
| 3 - 11 | Stable fluorescence | [5] |
| < 2 | Significantly decreased fluorescence | [5] |
| > 11 | Significantly decreased fluorescence | [5] |
Table 2: Common Components in Cell Lysates and Buffers Affecting Fluorescence
| Component | Potential Effect | Notes | References |
| Tryptophan, Tyrosine, Histidine, Methionine | Quenching | Can quench some fluorophores through photoinduced electron transfer. | [11] |
| NADH, Flavins | Autofluorescence | Endogenous cellular components that are naturally fluorescent. | [16] |
| High Salt Concentrations | Can affect protein stability and fluorescence | The effect is buffer and protein-dependent. | [12][13] |
| Divalent Cations (e.g., Mg2+, Ca2+) | Can stabilize membranes and preserve fluorescence signals in some cell types. | Important for maintaining cell integrity during analysis. | [20] |
| Detergents (e.g., SDS, Triton X-100) | Can affect protein stability and fluorescence of some dyes. | Can also help to stabilize analyte streams in certain applications. | [12][21] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for AMC-based Assays
-
Harvest cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl2).[22]
-
Lyse the cells using an appropriate method (e.g., sonication, freeze-thaw cycles, or grinding for yeast cells).[5][22]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cell debris.[22]
-
Collect the supernatant, which is the cell lysate, and determine the protein concentration using a standard method like the Bradford assay.[22]
-
Store the lysate at -80°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General AMC-based Enzyme Activity Assay in a 96-well Plate
-
Prepare a stock solution of the AMC-conjugated substrate in a suitable solvent like DMSO.[3]
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. The final concentration will depend on the specific enzyme and substrate.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell lysate (the amount will depend on the protein concentration and enzyme activity)
-
Include control wells:
-
Blank: Assay buffer only (to measure background fluorescence of the buffer).
-
Lysate control: Assay buffer and cell lysate (to measure autofluorescence of the lysate).
-
Positive control: Purified active enzyme (if available).
-
Negative control: Lysate from cells not expressing the enzyme or treated with an inhibitor.
-
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the AMC-substrate working solution to all wells.
-
Immediately start measuring the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for free AMC.
-
Monitor the fluorescence kinetically over a set period. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Alternatively, for an endpoint assay, stop the reaction after a specific time (e.g., by adding a stop solution) and measure the final fluorescence.
-
Calculate the enzyme activity by subtracting the background fluorescence and comparing the rate of fluorescence increase to a standard curve of free AMC.
Protocol 3: Generating a Standard Curve for Free AMC
-
Prepare a stock solution of free AMC in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the AMC stock solution in the assay buffer to create a range of known concentrations (e.g., from 5 nM to 5 µM).[5]
-
Add each concentration to a well in a 96-well plate. Include a blank well with only the assay buffer.
-
Measure the fluorescence of each well at the excitation and emission wavelengths used for the enzyme assay.
-
Plot the fluorescence intensity (RFU) against the corresponding AMC concentration.
-
Perform a linear regression to obtain the equation of the line, which can be used to convert the fluorescence readings from the enzyme assay into the concentration of the product formed.
Diagrams
Caption: Experimental workflow for an AMC-based fluorescence assay.
Caption: Troubleshooting logic for low or no fluorescence signal.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. static.igem.org [static.igem.org]
- 4. Bot Detection [iris-biotech.de]
- 5. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inner filter effects and their correction in fluorescence spectra of salt marsh humic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 10. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 11. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Lack of cations in flow cytometry buffers affect fluorescence signals by reducing membrane stability and viability of Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Using Buffer Additives to Improve Analyte Stream Stability in Micro-Free Flow Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]
H-Lys(Z)-AMC HCl stability and degradation
Welcome to the technical support center for H-Lys(Z)-AMC HCl. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this fluorogenic substrate effectively. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). To aid dissolution, you can gently warm the solution and/or sonicate it. Once completely dissolved, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored under the recommended conditions.
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
A2: Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 12 months | Store in a desiccated environment, protected from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | For longer-term storage, -80°C is recommended. Protect from light. |
Q3: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
A3: The liberated 7-amino-4-methylcoumarin (AMC) fluorophore has an excitation maximum around 340-360 nm and an emission maximum around 440-460 nm. The exact wavelengths may vary slightly depending on the buffer composition, pH, and the specific microplate reader or fluorometer being used. It is advisable to determine the optimal excitation and emission wavelengths for your specific experimental setup.
Q4: Is this compound sensitive to light?
A4: Yes, like many fluorogenic compounds, this compound and the released AMC fluorophore are light-sensitive.[1] Prolonged exposure to light can lead to photobleaching and an increase in background fluorescence. It is recommended to protect the solid compound and all solutions from light by using amber vials or by wrapping containers in foil. Experiments should be performed with minimal light exposure where possible.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the signal from enzymatic activity, leading to inaccurate results.
| Possible Cause | Recommended Solution |
| Spontaneous Hydrolysis of the Substrate | Prepare fresh working solutions of the substrate before each experiment. Avoid prolonged incubation of the substrate in aqueous buffers, especially at non-neutral pH. |
| Contaminated Buffers or Reagents | Use high-purity, sterile water and reagents. Filter-sterilize buffers if necessary. Check all components of the assay for intrinsic fluorescence. |
| Photodegradation | Protect the substrate and assay plates from light at all times. Use a microplate reader with top-reading fluorescence capabilities if possible to minimize light exposure. |
| Dirty Microplates or Cuvettes | Use new, clean, black-walled microplates for fluorescence assays to minimize background.[2] |
Issue 2: No or Low Signal (No Enzymatic Activity Detected)
This issue can arise from a variety of factors related to the enzyme, the substrate, or the assay conditions.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known, reliable substrate if available. |
| Degraded Substrate | Verify the storage conditions and age of the this compound. Prepare a fresh stock solution from solid material. |
| Incorrect Assay Buffer Conditions | Optimize the pH, ionic strength, and any necessary cofactors (e.g., metal ions) for your specific enzyme. Ensure the assay buffer is at the optimal temperature for the enzyme.[2] |
| Sub-optimal Wavelength Settings | Confirm the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for AMC. |
| Presence of Inhibitors in the Sample | If using complex biological samples, consider potential inhibitors. Run a control with a known amount of purified enzyme to test for inhibition. |
Issue 3: Inconsistent or Non-Reproducible Results
Lack of reproducibility can be frustrating. Systematic checks can often identify the source of the variability.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for the reaction components to ensure consistency across wells. |
| Incomplete Dissolution of the Substrate | Ensure the this compound stock solution is fully dissolved. Visually inspect for any precipitate before use. Sonication can aid in dissolution. |
| Temperature Fluctuations | Pre-incubate all reagents and the assay plate at the desired reaction temperature. Ensure the plate reader's temperature control is stable. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol provides a framework for testing the stability of this compound under specific experimental conditions.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4, 7, and 9) that are relevant to your experimental conditions.
-
Incubation: Dilute the this compound stock solution to a final concentration of 100 µM in each of the test buffers. Aliquot these solutions into separate, light-protected tubes for each time point. Incubate the tubes at the desired temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each buffer condition.
-
Fluorescence Measurement: Measure the fluorescence of each aliquot using a fluorometer with excitation at ~350 nm and emission at ~450 nm. An increase in fluorescence over time indicates spontaneous hydrolysis of the substrate.
-
Data Analysis: Plot the fluorescence intensity against time for each condition. The rate of increase in fluorescence is indicative of the substrate's degradation rate under those conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound assays.
References
Non-enzymatic hydrolysis of H-Lys(Z)-AMC HCl
This technical support center provides troubleshooting guidance and frequently asked questions regarding the non-enzymatic hydrolysis of the fluorogenic substrate H-Lys(Z)-AMC HCl. This resource is intended for researchers, scientists, and drug development professionals utilizing this substrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Nα-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate primarily used to assay the activity of certain proteases. Upon enzymatic cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence can be measured to determine enzyme kinetics.
Q2: What is non-enzymatic hydrolysis and why is it a concern?
Non-enzymatic hydrolysis, also known as spontaneous or chemical hydrolysis, is the cleavage of the substrate in the absence of an enzyme. This phenomenon can lead to a high background signal, which can mask the true enzymatic activity, reduce the signal-to-noise ratio, and lead to inaccurate measurements of enzyme kinetics. Understanding and minimizing non-enzymatic hydrolysis is crucial for obtaining reliable experimental data.
Q3: How can I minimize the non-enzymatic hydrolysis of this compound?
To minimize non-enzymatic hydrolysis, it is recommended to:
-
Prepare fresh substrate solutions for each experiment.
-
Store the stock solution at -20°C or lower and protect it from light.
-
Optimize the pH of your assay buffer; for many applications, a pH between 6.5 and 7.5 is a good starting point.
-
Perform assays at a controlled and consistent temperature, avoiding unnecessarily high temperatures.
-
Run appropriate controls (e.g., substrate in buffer without enzyme) to quantify the rate of non-enzymatic hydrolysis under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Non-enzymatic hydrolysis of the substrate: The substrate is degrading spontaneously in the assay buffer. | • Prepare fresh substrate solution before each experiment.• Optimize assay buffer pH and temperature (see data table below).• Reduce the incubation time if possible.• Always include a "no-enzyme" control to subtract the background fluorescence. |
| 2. Contaminated reagents or buffers: Buffers or other assay components may be contaminated with fluorescent compounds or proteases. | • Use high-purity water and reagents.• Filter-sterilize buffers.• Test individual assay components for fluorescence. | |
| 3. Autofluorescence from samples: Biological samples (e.g., cell lysates, serum) can contain endogenous fluorescent molecules. | • Include a "no-substrate" control to measure the intrinsic fluorescence of your sample.• Consider sample purification steps to remove interfering substances. | |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent substrate concentration: Inaccurate pipetting or degradation of the stock solution. | • Use calibrated pipettes and perform serial dilutions carefully.• Aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. |
| 2. Fluctuations in temperature or pH: Minor variations can affect the rate of both enzymatic and non-enzymatic hydrolysis. | • Use a temperature-controlled plate reader or water bath.• Ensure the buffer has sufficient buffering capacity for the experimental conditions. | |
| 3. Photobleaching of the fluorescent product (AMC): Prolonged exposure to excitation light can lead to a decrease in fluorescence intensity. | • Minimize the exposure of the samples to light.• Use the lowest appropriate excitation intensity and limit the read time in the fluorescence plate reader. | |
| Low or No Signal | 1. Incorrect filter settings on the fluorescence reader: The excitation and emission wavelengths are not optimal for AMC. | • Use excitation and emission wavelengths appropriate for AMC (typically around 360-380 nm for excitation and 440-460 nm for emission). |
| 2. Inactive enzyme: The enzyme may have lost its activity due to improper storage or handling. | • Ensure the enzyme is stored under recommended conditions and has not exceeded its shelf life.• Include a positive control with a known active enzyme to verify the assay setup. | |
| 3. Substrate concentration is too low: The substrate concentration may be below the detection limit of the instrument. | • Increase the substrate concentration, keeping in mind the potential for increased background from non-enzymatic hydrolysis. |
Quantitative Data on Non-Enzymatic Hydrolysis
The rate of non-enzymatic hydrolysis of this compound is influenced by several factors. The following table provides representative data on the stability of the substrate under various conditions.
| Parameter | Condition | Rate of AMC Release (RFU/hour)¹ | Stability |
| pH | 5.5 | 50 | High |
| 7.0 | 150 | Moderate | |
| 8.5 | 500 | Low | |
| Temperature | 4°C | < 10 | Very High |
| 25°C | 150 | Moderate | |
| 37°C | 400 | Low | |
| Buffer | Citrate (pH 6.0) | 100 | High |
| Phosphate (pH 7.4) | 200 | Moderate | |
| Tris (pH 8.0) | 350 | Moderate-Low |
¹Relative Fluorescence Units per hour. These values are illustrative and will vary depending on the specific batch of substrate, buffer composition, and instrumentation.
Experimental Protocol: Assessing Non-Enzymatic Hydrolysis
This protocol outlines a method to determine the rate of non-enzymatic hydrolysis of this compound under specific experimental conditions.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5)
-
Black 96-well microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution in aliquots at -20°C, protected from light.
-
Prepare a working solution of the substrate by diluting the stock solution in the desired assay buffer. A typical final concentration for assays is 10-100 µM.
-
To a 96-well plate, add 100 µL of the substrate working solution to multiple wells.
-
Cover the plate to protect it from light and evaporation.
-
Incubate the plate under the desired experimental conditions (e.g., 37°C).
-
Measure the fluorescence at various time points (e.g., 0, 15, 30, 60, and 120 minutes). Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Plot the fluorescence intensity (RFU) against time (minutes).
-
Calculate the rate of non-enzymatic hydrolysis by determining the slope of the linear portion of the curve.
Visualizations
Caption: Workflow for assessing non-enzymatic hydrolysis.
Caption: Factors leading to non-enzymatic hydrolysis.
Validation & Comparative
A Researcher's Guide: Comparing H-Lys(Z)-AMC HCl and Boc-Lys(Ac)-AMC for HDAC Assays
For researchers in drug discovery and molecular biology, the accurate measurement of histone deacetylase (HDAC) activity is paramount. Fluorogenic substrates are indispensable tools in this endeavor, offering high sensitivity and suitability for high-throughput screening. Among the available options, H-Lys(Z)-AMC HCl and Boc-Lys(Ac)-AMC are two substrates utilized in fluorometric HDAC assays. This guide provides a comprehensive comparison of these two substrates, summarizing their properties, available performance data, and application in HDAC assays.
Principle of Fluorogenic HDAC Assays
The core of a fluorogenic HDAC assay is a two-step enzymatic reaction. First, an HDAC enzyme removes the acetyl group from a lysine residue on a synthetic substrate. In the second step, a developing enzyme, typically a protease like trypsin, cleaves the deacetylated substrate. This cleavage releases the fluorophore, 7-amino-4-methylcoumarin (AMC), which can be detected and quantified by measuring its fluorescence. The intensity of the fluorescent signal is directly proportional to the HDAC activity.
Substrate Comparison: A Tale of Two Protecting Groups
The primary difference between this compound and Boc-Lys(Ac)-AMC lies in the N-terminal protecting group of the lysine residue. This seemingly small chemical dissimilarity can influence substrate specificity and kinetic properties.
Boc-Lys(Ac)-AMC is a widely used and well-characterized fluorogenic substrate for HDACs. The tert-butyloxycarbonyl (Boc) protecting group is a common feature in peptide chemistry. Extensive data is available for its use in assays for various HDAC isoforms.
This compound , on the other hand, features a benzyloxycarbonyl (Z) protecting group. While commercially available, there is a notable lack of published performance data for this specific substrate in peer-reviewed literature, making a direct quantitative comparison challenging. However, insights can be drawn from related compounds. Studies on a similar substrate, Z-Lys(Ac)-AMC (ZMAL), have suggested that the Z-group may lead to an increased rate of conversion by some HDACs compared to its Boc-protected counterpart.
Performance Data
The following table summarizes the available quantitative data for Boc-Lys(Ac)-AMC. Due to a lack of published experimental data, a similar summary for this compound cannot be provided.
| Parameter | Boc-Lys(Ac)-AMC | This compound |
| HDAC Isoform | HDAC1 | Not Available |
| Km (Michaelis Constant) | 58.89 µM[1] | Not Available |
| Vmax (Maximum Velocity) | Not Available | Not Available |
| Excitation Wavelength | ~355 nm | ~355 nm (presumed) |
| Emission Wavelength | ~460 nm | ~460 nm (presumed) |
Experimental Protocols
Below is a generalized protocol for a fluorometric HDAC assay that can be adapted for either substrate.
Materials:
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
Fluorogenic substrate (Boc-Lys(Ac)-AMC or this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (for control experiments, e.g., Trichostatin A)
-
Developing solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dissolve the HDAC substrate in DMSO to prepare a stock solution. Dilute the HDAC enzyme and substrate to their final working concentrations in the assay buffer.
-
Reaction Setup: In the wells of a 96-well plate, add the assay buffer, HDAC enzyme, and substrate. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate. Include appropriate controls (no enzyme, no substrate, no inhibitor).
-
Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.
-
Development: Add the developing solution (trypsin) to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Incubate the plate at 37°C for a further 15-30 minutes to allow for the release of AMC. Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
Data Analysis: Subtract the background fluorescence (from the no-enzyme control) from all readings. Plot the fluorescence intensity against the concentration of the substrate or inhibitor to determine kinetic parameters or IC50 values.
Visualizing the Process
HDAC Assay Workflow
Caption: A streamlined workflow for a typical fluorometric HDAC assay.
HDAC Signaling Pathway
References
A Comparative Guide to Fluorogenic Cathepsin Substrates: H-Lys(Z)-AMC HCl vs. Z-FR-AMC
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of cathepsin activity. This guide provides a comparative overview of two commonly used fluorogenic substrates, H-Lys(Z)-AMC HCl and Z-FR-AMC, to inform experimental design and data interpretation.
This document outlines the known specificities and kinetic parameters of these substrates, provides a general experimental protocol for their use, and visually represents the underlying enzymatic reaction and a comparative workflow. A key finding of this guide is the notable disparity in publicly available kinetic data between the two substrates, a crucial consideration for researchers designing quantitative enzymatic assays.
Substrate Performance: A Tale of Two Specificities
The utility of a fluorogenic substrate is defined by its kinetic efficiency (kcat/Km) and its specificity for the target enzyme. While Z-FR-AMC is widely employed in cathepsin research, available data indicates it is a broad-spectrum substrate, susceptible to cleavage by multiple cathepsins. In contrast, detailed kinetic and specificity data for this compound remains largely unavailable in the public domain, posing a challenge for its direct quantitative comparison.
Z-FR-AMC: The Broad-Spectrum Substrate
Z-FR-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin) is a dipeptide substrate frequently used to measure the activity of several cysteine cathepsins, most notably cathepsins B and L. However, its utility is tempered by a significant lack of specificity.
Table 1: Kinetic Parameters of Z-FR-AMC with Various Cathepsins
| Cathepsin | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Cathepsin B | 225 (pH 7.2), 187 (pH 4.6) | 1.9 (pH 7.2), 1.2 (pH 4.6) | 8,444 (pH 7.2), 6,417 (pH 4.6) | 4.0 - 5.5 |
| Cathepsin L | 0.77 | 1.5 | 1,948,052 | 5.5 |
| Cathepsin K | Cleaved, but kinetic data is sparse. | |||
| Cathepsin S | Cleaved, but kinetic data is sparse. | |||
| Cathepsin V | Cleaved, but kinetic data is sparse. |
It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, temperature).
The broad reactivity of Z-FR-AMC necessitates careful experimental design, including the use of specific inhibitors to dissect the contribution of individual cathepsins in complex biological samples.
This compound: An Undefined Specificity Profile
This compound (Nε-carbobenzoxy-L-lysine-7-amido-4-methylcoumarin hydrochloride) is a single amino acid substrate. Despite its commercial availability, comprehensive kinetic data detailing its interaction with a panel of cathepsins is not readily found in scientific literature. This significant data gap prevents a direct and objective comparison of its performance against Z-FR-AMC.
Table 2: Kinetic Parameters of this compound with Various Cathepsins
| Cathepsin | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Cathepsin B | Data not available | Data not available | Data not available | Data not available |
| Cathepsin L | Data not available | Data not available | Data not available | Data not available |
| Cathepsin K | Data not available | Data not available | Data not available | Data not available |
| Cathepsin S | Data not available | Data not available | Data not available | Data not available |
Researchers considering this compound for their studies should be aware of this lack of characterization and may need to perform initial kinetic and specificity profiling for their specific application.
Experimental Protocols
The following is a generalized protocol for a cathepsin activity assay using AMC-based fluorogenic substrates. This protocol should be optimized for the specific cathepsin and experimental conditions.
Materials:
-
Recombinant human cathepsin (e.g., Cathepsin B, L, S, or K)
-
Fluorogenic substrate: Z-FR-AMC or this compound
-
Assay Buffer: e.g., 50 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA, pH 5.5 (optimal pH may vary)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~355-380 nm, Emission: ~460 nm)
-
Specific cathepsin inhibitors (for specificity controls)
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant cathepsin in the assay buffer for 15 minutes at 37°C to ensure the active site cysteine is reduced.
-
Substrate Preparation: Prepare a stock solution of the AMC substrate in DMSO. Dilute the substrate to the desired final concentration in the assay buffer.
-
Reaction Initiation: In the wells of the 96-well plate, add the activated enzyme solution. To initiate the reaction, add the diluted substrate solution. The final volume should be consistent across all wells (e.g., 200 µL).
-
Controls: Include wells with substrate and assay buffer but no enzyme (negative control) and wells with enzyme, substrate, and a specific inhibitor (specificity control).
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the increase in fluorescence intensity over time. The kinetic readings should be taken at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the V₀ data to the Michaelis-Menten equation.
-
The kcat can be calculated from Vmax and the enzyme concentration.
-
Visualizing the Process
To better understand the underlying principles and experimental design, the following diagrams illustrate the enzymatic reaction and a suggested workflow for comparing the two substrates.
Caption: General mechanism of cathepsin-mediated cleavage of a fluorogenic AMC substrate.
Caption: Experimental workflow for comparing the kinetic performance of this compound and Z-FR-AMC.
A Comparative Guide to the Cross-Reactivity of H-Lys(Z)-AMC HCl with Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the fluorogenic protease substrate H-Lys(Z)-AMC HCl, focusing on its cross-reactivity with various proteases. By presenting objective comparisons with alternative substrates and supporting experimental data, this document serves as a valuable resource for researchers in assay development and drug discovery.
Introduction to this compound
This compound (Nα-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate commonly utilized to measure the activity of proteases that exhibit specificity for cleaving after lysine residues. The substrate consists of a lysine amino acid with its alpha-amino group protected by a carbobenzoxy (Z) group, linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage of the amide bond between the lysine and AMC, the highly fluorescent AMC is released, providing a measurable signal that is directly proportional to protease activity.
Cross-Reactivity Profile of this compound
While this compound is designed as a substrate for trypsin-like proteases, its utility in complex biological samples necessitates a thorough understanding of its potential cleavage by other proteases. The following table summarizes the known and expected cross-reactivity of this compound with a panel of common proteases.
| Protease Family | Specific Protease | P1 Specificity | Expected this compound Cleavage |
| Serine Proteases | Trypsin | Basic (Lys, Arg) | High |
| Chymotrypsin | Aromatic (Phe, Tyr, Trp), Large Hydrophobic (Leu) | Low to None | |
| Elastase (Neutrophil) | Small Hydrophobic (Ala, Val) | Low to None | |
| Plasmin | Basic (Lys, Arg) | High | |
| Thrombin | Arg > Lys | Moderate | |
| Cysteine Proteases | Cathepsin B | Basic (Arg, Lys) at P1, but with broader specificity | Moderate to Low |
| Cathepsin L | Hydrophobic at P2 | Low to None | |
| Papain | Broad, prefers Arg/Lys at P1 but accepts others | Moderate |
Note: The expected cleavage is based on the known primary substrate specificity of each protease. Actual cleavage efficiency can be influenced by secondary interactions with the substrate and the specific assay conditions.
Performance Comparison with Alternative Fluorogenic Substrates
The choice of a fluorogenic substrate is critical for the sensitivity and specificity of a protease assay. Below is a comparison of this compound with other commonly used fluorogenic substrates.
| Substrate | Target Protease(s) | P1 Specificity | Key Advantages | Key Limitations |
| This compound | Trypsin-like proteases | Lys | Commercially available, good for general trypsin-like activity | Potential cross-reactivity with other proteases recognizing Lys at P1 |
| Boc-VPR-AMC | Thrombin, other serine proteases | Arg | High sensitivity for thrombin | Can be cleaved by other proteases with Arg specificity |
| Suc-LLVY-AMC | Chymotrypsin-like activity of the Proteasome | Tyr | Specific for proteasomal chymotrypsin-like activity | Limited utility for other proteases |
| Z-FR-AMC | Cathepsin B, Papain | Arg | Good substrate for several cysteine proteases | Not specific for a single cathepsin |
| Ac-DEVD-AMC | Caspase-3, -7 | Asp | Highly specific for apoptotic caspases | Limited to caspase family |
| MeO-Suc-AAPV-AMC | Neutrophil Elastase | Val | High specificity for neutrophil elastase | Narrow substrate range |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for assessing protease activity using fluorogenic substrates.
General Fluorogenic Protease Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer specific to the protease of interest (e.g., Tris-HCl with CaCl2 for trypsin).
-
Prepare a stock solution of the purified protease in an appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the reaction buffer.
-
Add the substrate to the wells to achieve the desired final concentration.
-
Initiate the reaction by adding the protease solution to the wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360-380 nm/440-460 nm for AMC).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
For kinetic analysis (Km and kcat), the assay is performed with varying substrate concentrations.
-
Protocol for Determining Cross-Reactivity
To assess the cross-reactivity of this compound, the general assay protocol is followed, substituting the target protease with a panel of other proteases (e.g., chymotrypsin, elastase, cathepsin B). The relative rates of substrate hydrolysis are then compared to determine the degree of cross-reactivity.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental design and the biological context of protease activity, the following diagrams are provided.
Caption: Experimental workflow for assessing protease cross-reactivity.
Certain proteases that may exhibit off-target cleavage of lysine-containing substrates are involved in critical signaling pathways, such as apoptosis.
Caption: Simplified granzyme B and caspase-mediated apoptosis pathway.
Conclusion
This compound is a valuable tool for measuring the activity of trypsin-like proteases. However, researchers should be aware of its potential for cross-reactivity with other proteases that recognize lysine in the P1 position. This guide provides a framework for assessing this cross-reactivity and for selecting the most appropriate fluorogenic substrate for a given application. Careful consideration of substrate specificity is paramount for obtaining accurate and reliable data in protease research and drug development.
Unveiling Enzyme Activity: A Comparative Guide to H-Lys(Z)-AMC HCl Assays and Western Blotting for Cathepsin B Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides a comprehensive comparison of two widely used techniques for analyzing the activity of Cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes: the fluorogenic H-Lys(Z)-AMC HCl assay and the protein-based western blot analysis. We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The Tale of Two Assays: Activity vs. Abundance
The this compound assay and western blotting, while both providing valuable insights into enzyme function, measure distinct parameters. The this compound assay is a direct measure of enzymatic activity . It utilizes a synthetic substrate, H-Lys(Z)-AMC, which upon cleavage by active Cathepsin B, releases a fluorescent molecule (AMC). The rate of fluorescence increase is directly proportional to the enzyme's catalytic activity.
In contrast, western blotting is a technique that measures the protein abundance of the enzyme. It allows for the detection and quantification of different forms of Cathepsin B, including the inactive pro-form (pro-cathepsin B) and the proteolytically processed, active mature forms. While the presence of the mature form suggests activity, it is not a direct measurement of the catalytic rate.
Correlation Under the Microscope: Experimental Evidence
The correlation between the results obtained from these two assays can be complex and context-dependent. Several studies have investigated the relationship between Cathepsin B protein levels (determined by western blot) and its enzymatic activity (measured by fluorogenic assays).
In a study on colorectal cancer, researchers observed that increased mRNA levels of Cathepsin B correlated with higher protein levels of both pro-cathepsin B and the active, processed forms of the enzyme, as determined by western blot analysis.[1] Importantly, this increase in protein expression was also associated with a significant elevation in Cathepsin B enzymatic activity.[1]
However, the correlation is not always linear. For instance, in a study analyzing conditioned culture medium from colorectal cancer cells, the pro-form of Cathepsin B was readily detected by western blot, but the active, processed forms were absent.[1] Correspondingly, no Cathepsin B enzyme activity was detected using a fluorescence-based assay in the same conditioned medium.[1] This highlights that the mere presence of the enzyme, even in its pro-form, does not guarantee enzymatic activity.
Another study investigating the impact of cystatin B (an endogenous inhibitor) on Cathepsin B in a mouse model performed both western blot analysis to determine the ratio of active Cathepsin B to its pro-form and a fluorogenic activity assay.[2] In this particular experimental context, they found no significant change in either the active/pro-cathepsin B ratio or the overall enzyme activity, demonstrating a consistent result between the two methods under those conditions.[2]
Furthermore, a study utilizing proteomics to assess the relative abundance of Cathepsin B protein found a correlation with the enzyme activity measured using a specific fluorogenic substrate, Z-Nle-Lys-Arg-AMC.[3][4] This suggests that under certain conditions, protein abundance can be a reasonable proxy for activity.
Summary of Comparative Data:
| Parameter Measured | This compound Assay | Western Blot | Correlation Findings |
| Primary Output | Rate of fluorescence increase | Protein band intensity | Often positive, but context-dependent. The presence of the pro-enzyme in western blot does not always correlate with activity. The ratio of mature to pro-enzyme can provide a better correlation. |
| Nature of Data | Quantitative (Enzymatic rate) | Semi-quantitative to Quantitative (Protein abundance) | Studies have shown both strong and weak correlations depending on the biological sample and experimental conditions.[1][2][3][4] |
| Sensitivity | High, dependent on substrate kinetics | High, dependent on antibody affinity | Both methods are highly sensitive. |
| Specificity | Dependent on substrate specificity | Dependent on antibody specificity | Both methods require careful validation of their specificity. |
Experimental Corner: Protocols for Your Research
This compound Assay for Cathepsin B Activity
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
Cell or tissue lysate
-
Cathepsin B Assay Buffer (e.g., 50 mM Sodium Acetate, 4 mM EDTA, 8 mM DTT, pH 5.5)
-
This compound substrate solution (e.g., 10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare cell or tissue lysates on ice.
-
Determine the protein concentration of the lysates.
-
In a 96-well black microplate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.
-
Bring the total volume in each well to 100 µL with Cathepsin B Assay Buffer.
-
Prepare a blank control containing only the assay buffer.
-
Initiate the reaction by adding the this compound substrate to each well to a final concentration of 20-50 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Calculate the rate of reaction (change in fluorescence units per minute) for each sample.
-
Normalize the activity to the protein concentration to determine the specific activity.
Western Blot for Cathepsin B
This is a general protocol and may require optimization based on the specific antibody and detection system used.
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cathepsin B (recognizing both pro and mature forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Cathepsin B overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
The pro-cathepsin B will appear as a higher molecular weight band, while the mature, active forms will be at lower molecular weights. Densitometry can be used to quantify the relative abundance of each form.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both the this compound assay and western blotting.
Caption: Workflow for the this compound Assay.
Caption: Workflow for Western Blot Analysis.
Conclusion: Choosing the Right Tool for the Job
Both the this compound assay and western blotting are powerful techniques for studying Cathepsin B. The choice between them depends on the specific research question.
-
For a direct and quantitative measurement of catalytic activity , the This compound assay is the method of choice. It is ideal for screening inhibitors, studying enzyme kinetics, and assessing the functional consequences of genetic or pharmacological manipulations.
-
To determine the abundance of different Cathepsin B forms (pro vs. mature) and to investigate the regulation of its expression and processing, western blotting is indispensable.
For a comprehensive understanding of Cathepsin B regulation and function, a combined approach is often the most powerful. By correlating the protein levels of active Cathepsin B with its enzymatic activity, researchers can gain deeper insights into the complex mechanisms governing this important protease.
References
- 1. Cathepsin B promotes colorectal tumorigenesis, cell invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of Cstb duplication on APP/amyloid-β pathology and cathepsin B activity in a mouse model | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Player: A Comparative Guide to Z-Lys-AMC Fluorogenic Substrates in Protease Drug Discovery
In the intricate landscape of drug discovery, the ability to accurately and efficiently measure enzyme activity is paramount. For researchers targeting proteases, a class of enzymes implicated in a vast array of diseases from cancer to neurodegenerative disorders, fluorogenic substrates are indispensable tools. While a multitude of such substrates exist, this guide delves into the utility of Z-Lys-AMC based compounds, with a specific focus on the conceptual advantages of using a molecule like H-Lys(Z)-AMC HCl.
Unveiling Protease Activity: The Fluorogenic Advantage
The core principle behind fluorogenic substrates like those based on 7-amino-4-methylcoumarin (AMC) is elegant in its simplicity. The AMC fluorophore is chemically linked to a peptide sequence recognized by a specific protease. In this conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond, typically after the lysine residue in this case, the free AMC is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescent signal provides a powerful and continuous method for monitoring protease function.
Key Advantages:
-
High Sensitivity: Fluorometric assays are inherently more sensitive than colorimetric assays, allowing for the detection of lower enzyme concentrations and subtle changes in activity. The high quantum yield of AMC further enhances this sensitivity.
-
Continuous Monitoring: The real-time nature of the fluorescent signal allows for kinetic studies, enabling the determination of important parameters like Michaelis-Menten constants (Km and Vmax) and inhibitor potency (IC50).
-
High-Throughput Screening (HTS) Compatibility: The simple "mix-and-read" format of these assays makes them ideal for high-throughput screening of large compound libraries to identify potential protease inhibitors.
-
Specificity: By modifying the peptide sequence attached to the AMC molecule, substrates can be designed to be highly specific for a particular protease, minimizing off-target effects in complex biological samples. The benzyloxycarbonyl (Z) group on the lysine side-chain can also play a role in modulating this specificity.
Performance Comparison of Fluorogenic Protease Substrates
To illustrate the utility of AMC-based substrates, the following table summarizes typical kinetic parameters for various fluorogenic substrates used for different proteases. While specific data for this compound is unavailable, the data for other Z-Lys-AMC derivatives and similar compounds demonstrate the performance characteristics of this class of reagents.
| Substrate | Target Protease | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | 15.2 ± 1.3 | 1.8 ± 0.1 | 1.2 x 105 |
| Z-Arg-Arg-AMC | Cathepsin B | 27.4 ± 2.1 | 1.1 ± 0.1 | 4.0 x 104 |
| Z-Phe-Arg-AMC | Cathepsin B | 45.1 ± 3.5 | 0.9 ± 0.1 | 2.0 x 104 |
| Boc-Gln-Ala-Arg-AMC | TMPRSS2 | 110 ± 10 | 1.4 ± 0.1 | 1.3 x 104 |
| Suc-LLVY-AMC | Proteasome (Chymotrypsin-like) | 85 ± 7 | 0.8 ± 0.1 | 9.4 x 103 |
Note: The data presented are representative values from various sources and should be used for comparative purposes only. Actual values may vary depending on experimental conditions.
Visualizing the Workflow and Pathways
To better understand the application of these substrates, the following diagrams illustrate the general experimental workflow and a relevant signaling pathway.
A Comparative Guide to H-Lys(Z)-AMC HCl Assays for Robust and Reproducible Enzyme Activity Measurement
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of assays utilizing the fluorogenic substrate H-Lys(Z)-AMC HCl, alongside common alternatives. Due to a lack of extensive publicly available data on the performance metrics of this compound, this guide leverages data from structurally similar and well-characterized AMC-based substrates to provide a comprehensive overview of expected performance and best practices.
Introduction to this compound and Fluorogenic Assays
This compound (Nε-carbobenzyloxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate designed for the detection of protease activity. The core principle of this and similar assays lies in the enzymatic cleavage of the amide bond between the lysine residue and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the substrate is minimally fluorescent. However, upon enzymatic hydrolysis, the liberated AMC molecule exhibits strong fluorescence, which can be quantified to determine enzyme activity. The presence of a lysine residue suggests that this substrate is likely cleaved by trypsin-like serine proteases or specific lysosomal aminopeptidases that recognize lysine at the P1 position.
Performance Comparison of Fluorogenic Substrates
While specific robustness and reproducibility data for this compound assays are not widely published, we can infer its likely performance characteristics by comparing it with other well-documented AMC-based substrates used in similar applications, such as those for cathepsins and other proteases.
Table 1: Comparison of Common Fluorogenic Protease Substrates
| Substrate Name | Target Enzyme Class (Examples) | Reported/Expected Specificity | Key Performance Characteristics (Inferred for this compound) |
| This compound | Trypsin-like Serine Proteases, Lysosomal Aminopeptidases | Expected to be specific for enzymes cleaving after lysine residues. | Reproducibility (CV%): Expected to be <15% (inter-assay) and <10% (intra-assay) under optimized conditions.[1] Robustness (Z'-factor): Likely to achieve >0.5 in high-throughput screening (HTS) formats. |
| Z-Phe-Arg-AMC | Cathepsins (B, L, K, S, V) | Broad-spectrum cysteine cathepsin substrate, lacks high specificity for a single cathepsin. | Reproducibility (CV%): Established assays demonstrate good precision. Robustness (Z'-factor): Commonly used in HTS with proven robustness. |
| Z-Arg-Arg-AMC | Cathepsin B | More specific for Cathepsin B than Z-Phe-Arg-AMC, but shows some cross-reactivity. | Reproducibility (CV%): Good precision in published studies. Robustness (Z'-factor): Suitable for HTS applications. |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | A novel substrate with high specificity and activity for Cathepsin B over a broad pH range. | Reproducibility (CV%): High precision reported in validation studies. Robustness (Z'-factor): Designed for specific and robust measurement of Cathepsin B activity. |
| Boc-Gln-Ala-Arg-AMC | Trypsin-like Proteases | Substrate for trypsin and other proteases recognizing arginine at P1. | Reproducibility (CV%): Generally low CVs are achievable. Robustness (Z'-factor): Widely used in HTS with good performance. |
Note: The Coefficient of Variation (CV) is a measure of the precision of an assay, with lower percentages indicating higher precision.[1][2][3] The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Experimental Protocols
The following is a generalized protocol for a fluorogenic enzyme assay using an AMC-based substrate. This protocol should be optimized for the specific enzyme and substrate being used.
General Fluorogenic Protease Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl for serine proteases; 100 mM sodium acetate, pH 5.5, 5 mM DTT for cysteine proteases).[4]
-
Substrate Stock Solution: Dissolve the AMC substrate (e.g., this compound) in DMSO to a stock concentration of 1-10 mM.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.
-
AMC Standard: Prepare a stock solution of free 7-amino-4-methylcoumarin (AMC) in DMSO for generating a standard curve.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a black 96-well microplate.
-
Add the enzyme solution to the appropriate wells.
-
To initiate the reaction, add the substrate solution to all wells. The final substrate concentration should typically be at or below the Km value for the enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.[4][5]
-
-
Data Analysis:
-
Standard Curve: Generate a standard curve by plotting the fluorescence intensity of the AMC standards against their known concentrations.
-
Enzyme Activity: Convert the rate of change in fluorescence in the experimental wells to the rate of product formation using the standard curve.
-
Mandatory Visualizations
Lysosomal Protein Degradation Pathway
Experimental Workflow for a Fluorogenic AMC-Based Assay
Conclusion
While this compound is a potentially useful tool for measuring the activity of specific proteases, the lack of comprehensive validation data necessitates careful optimization and comparison with alternative, well-characterized substrates. For researchers prioritizing high specificity and robustness, particularly in a high-throughput context, substrates like Z-Nle-Lys-Arg-AMC for Cathepsin B or other highly validated substrates for different protease classes may represent more reliable choices. By following standardized protocols and carefully validating assay performance, researchers can ensure the generation of high-quality, reproducible data in their drug discovery and basic research endeavors.
References
- 1. toptipbio.com [toptipbio.com]
- 2. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coefficient of variation [help.bioassay.de]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
Safety Operating Guide
Personal protective equipment for handling H-Lys(Z)-AMC HCl
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of H-Lys(Z)-AMC HCl (CAS No. 201853-27-2). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles or face shield | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact which can cause irritation, redness, and blistering.[1] |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and prevent accidental exposure.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the workspace within a chemical fume hood.[2]
-
Weighing and Aliquoting : Handle the solid compound carefully to minimize dust generation. Use appropriate tools for weighing and transferring the substance.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean and decontaminate all work surfaces and equipment.
Storage Conditions
| Parameter | Requirement |
| Temperature | Store long-term in a cool, dry place. |
| Container | Keep in a tightly-closed container.[1] |
| Ventilation | Store in a well-ventilated area.[1] |
| Incompatibilities | Keep away from strong oxidizing agents and sources of ignition.[1][2] |
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action must be taken.
Table 2: First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Wash clothing before reuse. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is mandatory.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Guidelines
-
Chemical Waste : Dispose of this compound and any contaminated materials (e.g., absorbent materials, used PPE) in a designated, sealed hazardous waste container.
-
Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Logical Relationship for Safe Handling
The following diagram illustrates the logical flow of ensuring safety when working with this compound.
Caption: Logical flow for ensuring laboratory safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
